molecular formula C13H21N B2797131 1-(4-Sec-butylphenyl)propan-1-amine CAS No. 832741-01-2

1-(4-Sec-butylphenyl)propan-1-amine

Cat. No.: B2797131
CAS No.: 832741-01-2
M. Wt: 191.318
InChI Key: ZWAQCNBCIIPMGA-UHFFFAOYSA-N
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Description

1-(4-Sec-butylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butan-2-ylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-10(3)11-6-8-12(9-7-11)13(14)5-2/h6-10,13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAQCNBCIIPMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(4-Sec-butylphenyl)propan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master File: Solubility Profile & Solid-State Engineering for 1-(4-Sec-butylphenyl)propan-1-amine

Executive Summary & Compound Identity

This technical guide addresses the physicochemical behavior of This compound , a lipophilic benzylic amine often encountered as an intermediate in the synthesis of adrenergic receptor modulators or fine chemical building blocks.

Unlike simple alkyl amines, the presence of the sec-butyl substituted phenyl ring imparts significant lipophilicity to this molecule. A critical challenge in handling this compound is its tendency to exist as a viscous oil in its free base form ("oiling out"), necessitating precise solvent selection for purification, extraction, and salt formation.

Compound Identity:

  • Chemical Name: this compound[1][2][3]

  • Precursor CAS (Ketone): 96187-76-7 (1-(4-sec-butylphenyl)propan-1-one) [1][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 191.32 g/mol [1]

  • Predicted LogP: ~3.6 – 4.1 (Highly Lipophilic) [2]

Theoretical Solubility Landscape (Hansen Parameters)

Due to the limited public availability of experimental data for this specific intermediate, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. The molecule contains three distinct interaction domains:

  • Dispersion (

    
    ):  High contribution from the aromatic ring and sec-butyl chain.
    
  • Polarity (

    
    ):  Low-Moderate contribution from the amine dipole.
    
  • Hydrogen Bonding (

    
    ):  Moderate contribution (Amine = H-bond donor/acceptor).
    
Table 1: Predicted Solubility Matrix (Free Base)
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent match for dispersion forces; prevents oiling out.
Alcohols Methanol, EthanolHigh H-bonding of solvent stabilizes the amine head group.
Aromatic TolueneHigh

interactions with the phenyl ring drive solubility.
Ethers MTBE, THFHigh Good miscibility; MTBE is ideal for extraction from basic aqueous layers.
Alkanes Hexane, HeptaneModerate/High Soluble due to alkyl chains, but risk of phase separation at low temps.
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL) Hydrophobic effect dominates; requires protonation to dissolve.
Aqueous Acid 0.1 N HClSoluble Forms the hydrochloride salt (

).

Critical Insight: The free base is likely miscible with most organic solvents. The challenge is not dissolving it, but crystallizing it. For isolation, you must convert it to a salt (HCl, Tartrate, or Fumarate).

Experimental Protocol: Solubility Determination & Salt Screening

To validate the theoretical profile and isolate a solid form, follow this Self-Validating Protocol . This workflow is designed to prevent false negatives caused by the "oiling out" phenomenon.

Phase A: The "Oiling Out" Check (Qualitative)
  • Objective: Determine if the compound separates as an oil or precipitates as a solid in non-polar solvents.

  • Method:

    • Dissolve 100 mg of amine in 0.5 mL DCM.

    • Slowly add 5 mL of Hexane (Antisolvent).

    • Observation:

      • Cloudy Suspension: Good (Solid precipitating).

      • Two Liquid Layers: Bad (Oiling out).[5] Corrective Action: Switch antisolvent to Diethyl Ether or cool to -20°C.

Phase B: Equilibrium Solubility (Quantitative)
  • Scope: For Salt Forms (e.g., Hydrochloride) in water or buffers.

  • Protocol: Saturation Shake-Flask Method [3].

  • Preparation: Add excess solid salt (approx. 20 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using a thermomixer.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration to avoid adsorption losses).

  • Quantification: Dilute supernatant 100x with Mobile Phase and analyze via HPLC-UV (254 nm).

    • Self-Validation: Check the pellet.[6] If no solid remains, the solution was not saturated; repeat with more solid.

Process Engineering: Extraction & Purification Strategy

The solubility profile dictates the purification strategy. Because the free base is highly lipophilic, it can be easily separated from inorganic impurities using a pH-swing extraction.

Workflow Diagram: Purification via Salt Formation

SolubilityWorkflow Crude Crude Reaction Mixture (Amine Free Base) Acidify Acid Extraction (Add 1M HCl) Crude->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer Organic Layer (Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Amine Salt) Sep1->AqLayer Keep BaseWash Basify to pH 12 (Add NaOH) AqLayer->BaseWash Extract Extract into MTBE/DCM BaseWash->Extract Evap Evaporation Extract->Evap Oil Purified Oil (Free Base) Evap->Oil Cryst Salt Crystallization (IPA + HCl gas) Oil->Cryst Optional for Solid

Caption: Figure 1. pH-Swing Extraction logic based on the lipophilic/hydrophilic solubility switch of this compound.

References

  • PubChem. (2021).[7] 1-(4-Sec-butylphenyl)propan-1-one (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for Shake-Flask protocols).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Pharmacophore Elucidation & SAR Profiling: 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous pharmacophore analysis of 1-(4-sec-butylphenyl)propan-1-amine , a structural analog within the arylalkylamine class. Unlike the widely studied phenylisopropylamines (amphetamines), this molecule features a benzylic amine motif (the amine is attached to the benzylic carbon) combined with a bulky, lipophilic 4-sec-butyl substituent.

This structural distinction fundamentally alters its pharmacodynamic profile compared to classical psychostimulants. This guide details the step-by-step pharmacophore generation, analyzes the critical Structure-Activity Relationship (SAR) implications of the benzylic nitrogen, and provides a predictive model for its interaction with Monoamine Transporters (MATs) and Monoamine Oxidase (MAO).

Part 1: Structural Deconstruction & Pharmacophore Definition

To generate an accurate pharmacophore, we must first define the precise topological connectivity and stereochemical features of the ligand.

Chemical Identity[1][2]
  • IUPAC Name: 1-(4-(sec-butyl)phenyl)propan-1-amine[1]

  • Core Scaffold:

    
    -ethylbenzylamine (distinct from phenethylamine).
    
  • Key Substituent: para-sec-butyl group (1-methylpropyl).

  • Chirality: The molecule possesses two chiral centers:

    • The benzylic carbon (C1 of the propyl chain).

    • The benzylic carbon of the sec-butyl group. Note: This results in four potential stereoisomers (

      
      ; 
      
      
      
      ;
      
      
      ;
      
      
      ), necessitating ensemble docking in computational workflows.
The Pharmacophore Map

The biological activity of this molecule is governed by three primary feature vectors defined in 3D space.

Feature IDTypeChemical MoietyBiological Function
F1 Hydrophobic (HYD) 4-sec-butyl tailOccupies the S1/S2 hydrophobic pockets of MATs; enhances Blood-Brain Barrier (BBB) permeability.
F2 Aromatic Ring (AR) Phenyl coreFacilitates

-

stacking interactions (e.g., with Phe320 in DAT).
F3 Pos. Ionizable (PI) Primary AmineForms an electrostatic salt bridge with a conserved Aspartate (e.g., Asp79 in DAT).
The "Distance Constraint" (Critical Mechanic)

The defining characteristic of this molecule is the distance between the Aromatic Centroid (F2) and the Nitrogen (F3).

  • Amphetamine Class (Phenethylamines): Distance

    
     5.1 Å. Optimized for DAT/NET uptake.
    
  • Target Molecule (Benzylic Amines): Distance

    
     3.8 Å.
    
  • Implication: This shortened distance imposes a steric penalty for monoamine transporter binding, suggesting this molecule may act more potently as a Monoamine Oxidase Inhibitor (MAOI) or a Trace Amine Associated Receptor (TAAR) ligand rather than a high-potency reuptake inhibitor.

Part 2: Pharmacophore Generation Protocol

This section outlines a self-validating workflow for generating the pharmacophore model using Ligand-Based Drug Design (LBDD) principles.

Computational Workflow (DOT Visualization)

PharmacophoreWorkflow cluster_refs Reference Set (Validation) Input Input: 2D Structure (SMILES) Prep Ligand Preparation (Protonation pH 7.4) Input->Prep Wash/Tautomers Conform Conformational Ensemble (O-MEGA) Prep->Conform Generate 50-100 confs Align Flexible Alignment (GasP/Galahad) Conform->Align Superimpose w/ Ref Extract Feature Extraction (HBA, HBD, HYD, AR) Align->Extract Identify Common Features Model Final 3D Pharmacophore Extract->Model Define Tolerances Ref1 Amphetamine Ref1->Align Ref2 Cathinone Ref2->Align

Figure 1: Step-by-step computational workflow for ligand-based pharmacophore generation. The inclusion of reference ligands (Amphetamine/Cathinone) validates the spatial alignment of the benzylic amine.

Detailed Methodology
  • Ligand Preparation: Convert the SMILES string to a 3D object. Protonate the primary amine (pKa

    
     9.5) to simulate physiological pH (7.4).
    
  • Conformational Expansion: Generate a maximum of 100 conformers (energy window 10 kcal/mol) to account for the flexibility of the sec-butyl tail and the propyl chain.

  • Alignment Strategy: Align the phenyl ring and the nitrogen vector of the target against a template of S-Amphetamine.

    • Observation: You will observe a spatial mismatch in the amine position. Do not force alignment; allow the software to calculate the Root Mean Square Deviation (RMSD) of the nitrogen atom.

  • Feature Mapping: Define spheres with a radius of 1.5 Å for the hydrophobic regions and 1.0 Å for the ionizable nitrogen.

Part 3: Predictive SAR & Biological Profile

Based on the generated pharmacophore, we can predict the biological behavior of this compound.

Monoamine Transporter (MAT) Affinity

The para-substitution with a sec-butyl group significantly increases lipophilicity compared to unsubstituted analogs.

  • SERT (Serotonin Transporter): The bulky 4-position substituent generally favors SERT binding over DAT. The sec-butyl group will likely occupy the hydrophobic S2 subsite in the transporter vestibule.

  • DAT (Dopamine Transporter): The benzylic amine position (short Ar-N distance) is generally unfavorable for DAT transport.

    • Prediction:Weak DAT inhibitor, moderate SERT inhibitor. It is unlikely to be a potent releasing agent (substrate) because the benzylic amine hinders the conformational change required for translocation.

Monoamine Oxidase (MAO) Interaction

Benzylic amines are privileged scaffolds for MAO inhibition.

  • Mechanism: The molecule mimics the transition state of monoamine oxidation. The hydrophobic sec-butyl tail anchors the molecule in the large hydrophobic cavity of MAO-B.

  • Prediction: Potential MAO-B inhibitor. This poses a safety risk (hypertensive crisis) if combined with other sympathomimetics.

Comparative Data Table (Predicted)
PropertyAmphetamine (Ref)4-sec-butyl-amphetamineThis compound
Amine Position

to Ring (C2)

to Ring (C2)

to Ring (C1)
Ar-N Distance ~5.1 Å~5.1 Å~3.8 Å
Lipophilicity (cLogP) ~1.8~3.5~3.5
Primary Target DAT/NET ReleaserSERT/DAT ReleaserMAO / Weak Reuptake Inhibitor
BBB Penetration HighVery HighVery High

Part 4: Experimental Validation Protocol

To confirm the pharmacophore predictions, the following uptake inhibition assay is the gold standard.

In Vitro Monoamine Uptake Assay

Objective: Determine the


 values for DAT, NET, and SERT.
  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrate: Radiolabeled neurotransmitters (

    
    H-Dopamine, 
    
    
    
    H-Norepinephrine,
    
    
    H-Serotonin).
  • Protocol Steps:

    • Seed: Plate cells in 96-well plates coated with poly-D-lysine.

    • Incubate: Add the test compound (1 nM to 100

      
      M) for 10 minutes at 25°C.
      
    • Transport: Add radiolabeled substrate and incubate for 5 minutes.

    • Terminate: Rapidly wash with ice-cold buffer to stop transport.

    • Quantify: Lyse cells and measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
Signaling Pathway Logic (DOT Visualization)

MechanismOfAction Ligand 1-(4-sec-butylphenyl) propan-1-amine Lipophilicity High Lipophilicity (4-sec-butyl) Ligand->Lipophilicity Steric Steric Constraint (Benzylic Amine) Ligand->Steric Target1 MAO-B Inhibition (Mitochondria) Lipophilicity->Target1 Cavity Occupancy Target2 SERT Inhibition (Synapse) Lipophilicity->Target2 Hydrophobic Pocket Target3 DAT Inhibition (Weak) Steric->Target3 Reduces Affinity Effect1 Increased Trace Amines Target1->Effect1 Effect2 Synaptic 5-HT Accumulation Target2->Effect2

Figure 2: Predicted mechanistic pathway. The steric constraint of the benzylic amine reduces DAT affinity, while the lipophilic tail drives SERT and MAO interactions.

References

  • Creative Biolabs. Ligand based Pharmacophore Modeling Service.[2] Retrieved from

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Neuropharmacology.[3] Retrieved from

  • Sitte, H. H., & Freissmuth, M. (2015).[4] Amphetamines, new psychoactive drugs and the monoamine transporter cycle.[3][4][5][6] British Journal of Pharmacology. Retrieved from

  • Baumann, M. H., et al. (2012). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology. Retrieved from

Sources

Technical Guide: 1-(4-Sec-butylphenyl)propan-1-amine Bioactivity & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and literature review on 1-(4-Sec-butylphenyl)propan-1-amine , a substituted alpha-ethylbenzylamine derivative. Given the limited direct literature on this specific isomer, this guide synthesizes its chemical identity with predictive pharmacology based on structure-activity relationships (SAR) of homologous benzylic amines, providing a roadmap for its synthesis, characterization, and bioactivity assessment.

Executive Summary

This compound (referred to herein as BSPA-1 ) is a primary benzylic amine characterized by a propyl backbone and a para-sec-butyl substitution on the phenyl ring. Structurally, it belongs to the alpha-ethylbenzylamine class, a scaffold known for central nervous system (CNS) activity, specifically monoamine modulation.

This guide serves as a foundational monograph for researchers investigating BSPA-1. It details the molecule's physicochemical properties, predicted pharmacological profile (based on established SAR of alpha-alkylbenzylamines), and rigorous experimental protocols for its synthesis and biological evaluation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Structure
  • IUPAC Name: this compound

  • Common Synonyms:

    
    -ethyl-4-sec-butylbenzylamine; 1-amino-1-(4-sec-butylphenyl)propane.
    
  • Core Scaffold: 1-Phenylpropan-1-amine (

    
    -ethylbenzylamine).
    
  • Key Substituent: 4-sec-butyl group (increases lipophilicity and steric bulk).

Molecular Descriptors
PropertyValue (Predicted)Significance
Molecular Formula C

H

N
Basis for mass spectrometry identification.
Molecular Weight 191.32 g/mol Low MW facilitates BBB permeability.
LogP (Octanol/Water) ~3.8 - 4.2Highly lipophilic; suggests high CNS penetration and tissue distribution.
pKa (Amine) ~9.5 - 10.0Predominantly protonated at physiological pH (7.4).
H-Bond Donors 2 (Primary Amine)Critical for receptor binding pocket interactions.
H-Bond Acceptors 1Interaction with serine/aspartate residues in transporters.
Structural Visualization

The following diagram illustrates the key pharmacophores of BSPA-1, highlighting the lipophilic tail and the polar amine head group.

BSPA_Structure Core Benzylic Carbon (Chiral Center) Amine Primary Amine (H-Bond Donor) Core->Amine C-N Bond Chain Propyl Chain (Alpha-Ethyl) Core->Chain Alpha-Alkylation Ring Phenyl Ring (Aromatic Stacking) Core->Ring Attachment Subst 4-Sec-Butyl Group (Lipophilic Bulk) Ring->Subst Para-Substitution

Figure 1: Pharmacophore mapping of this compound.

Predicted Pharmacology & Bioactivity

Note: As direct pharmacological data for BSPA-1 is sparse, the following profile is derived from high-confidence SAR analysis of alpha-ethylbenzylamine analogs and monoamine transporter ligands.

Mechanism of Action (MOA)

BSPA-1 is predicted to act as a Monoamine Reuptake Inhibitor (MRI) or Releasing Agent (RA) .

  • Scaffold Precedent: The parent compound, 1-phenylpropan-1-amine, exhibits weak stimulant properties.

  • Substituent Effect: The addition of the 4-sec-butyl group significantly increases lipophilicity. In phenethylamine and benzylamine SAR, para-alkyl substitution often retains or enhances affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) while reducing selectivity for Serotonin (SERT).

  • Steric Considerations: The sec-butyl group is bulky. This may favor binding to the larger hydrophobic pockets of DAT/NET over the tighter SERT pocket.

Pharmacokinetics (ADME)
  • Absorption: Rapid oral absorption is expected due to low molecular weight and high lipophilicity (LogP ~4).

  • Distribution: High volume of distribution (Vd) with significant blood-brain barrier (BBB) penetration.

  • Metabolism:

    • Phase I: Likely oxidative deamination (to the ketone) via MAO-B, though the alpha-ethyl group provides some steric protection compared to alpha-methyl amines.

    • Phase I (CYP450): Hydroxylation of the sec-butyl chain or the phenyl ring.

    • Phase II: Glucuronidation of hydroxylated metabolites.

  • Excretion: Renal elimination of polar metabolites.

Toxicology Potential
  • Sympathomimetic Toxicity: Potential for hypertension, tachycardia, and agitation due to NET activation.

  • Cytotoxicity: The high lipophilicity of the 4-sec-butyl chain may confer surfactant-like properties at high concentrations, potentially disrupting cell membranes (a mechanism seen in some alkyl-benzylamine fungicides).

Experimental Protocols (Synthesis & Assay)

Synthesis: Reductive Amination

The most robust route to BSPA-1 is the reductive amination of its corresponding ketone, 1-(4-sec-butylphenyl)propan-1-one .

Protocol:

  • Reagents: 1-(4-sec-butylphenyl)propan-1-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaCNBH

    
    , 1.5 eq), Methanol (solvent).
    
  • Procedure:

    • Dissolve the ketone in dry Methanol under N

      
       atmosphere.
      
    • Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine intermediate.

    • Cool to 0°C and slowly add NaCNBH

      
      .
      
    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench: Add concentrated HCl dropwise to pH < 2 to decompose excess hydride.

    • Workup: Basify with NaOH to pH > 12, extract with Dichloromethane (DCM) (3x).

    • Purification: Dry organic layer over MgSO

      
      , concentrate, and purify via flash column chromatography (SiO
      
      
      
      , DCM:MeOH:NH
      
      
      OH gradient).

Synthesis_Pathway Ketone 1-(4-sec-butylphenyl)propan-1-one Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc, MeOH Reagents NH4OAc + NaCNBH3 (Reductive Amination) Product This compound (Racemic Mixture) Imine->Product + NaCNBH3 (Reduction)

Figure 2: Reductive amination pathway for BSPA-1 synthesis.

Bioassay: Monoamine Transporter Uptake Inhibition

To validate the predicted bioactivity, a radioligand uptake assay is the gold standard.

Protocol:

  • Cell Line: HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Ligands: [

    
    H]Dopamine, [
    
    
    
    H]Norepinephrine, [
    
    
    H]Serotonin.
  • Method:

    • Plate cells in 96-well plates.

    • Incubate with varying concentrations of BSPA-1 (1 nM - 10

      
      M) for 10 minutes.
      
    • Add radioligand and incubate for 5 minutes.

    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot dose-response curves to determine IC

    
     values.
    

Safety & Handling

  • Hazard Classification: Corrosive (Amine), Acute Tox (Oral).

  • PPE: Nitrile gloves, safety goggles, fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amine.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Link

  • PubChem. 1-Phenylpropan-1-amine (Compound Summary). National Library of Medicine. Link

  • Glennon, R. A., et al. (1984). Structure-activity relationships of alpha-alkylbenzylamines. Journal of Medicinal Chemistry.
  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. (Methodology for transporter assays).

Technical Assessment: Thermodynamic Properties of 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic, physicochemical, and experimental profiling of 1-(4-Sec-butylphenyl)propan-1-amine .

Executive Summary

This compound (CAS: Implied 3789-59-1 analogue) is a lipophilic primary amine structurally characterized by a propyl backbone functionalized at the C1 position with a para-sec-butyl-substituted phenyl ring. Belonging to the class of


-ethylbenzylamines , this molecule presents unique thermodynamic challenges compared to its lower homologues (e.g., amphetamines or cathinones) due to the steric bulk of the sec-butyl group and the chirality at the benzylic carbon.

This guide provides a definitive thermodynamic profile, synthesizing predicted values derived from Group Contribution Methods (GCM) with comparative experimental data from structural analogues. It serves as a blueprint for researchers requiring precise physicochemical parameters for drug formulation, metabolic stability assessment, and synthetic optimization.

Part 1: Physicochemical & Thermodynamic Profile

Due to the limited availability of direct experimental calorimetry data for this specific isomer, the following parameters have been derived using Joback-Reid and Stein-Brown estimation methods, calibrated against the known properties of 1-phenylpropan-1-amine and 4-sec-butylaniline.

Fundamental Thermodynamic Parameters
PropertyValue (Est.)ConfidenceMethodology / Reference Anchor
Molecular Formula

ExactStoichiometry
Molecular Weight

ExactStandard Atomic Weights
Boiling Point (

)

HighAdapted from sec-butylbenzene (

vs. benzene) + amine contribution.[1]
Enthalpy of Vaporization (

)

MediumTrouton’s Rule modified for H-bonding amines.
Flash Point

MediumCorrelation with

(Closed Cup).
Density (

)

HighVolumetric additivity of alkyl-benzenes.
Molar Volume (

)

HighFedors Group Contribution.
Refractive Index (

)

MediumLorentz-Lorenz equation estimation.
Phase Transition & Stability

The molecule exhibits a wide liquid range. The sec-butyl substituent introduces asymmetry that disrupts crystal lattice packing, significantly lowering the melting point compared to n-butyl isomers.

  • Melting Point (

    
    ):  Estimated at -15°C to 5°C . (Likely an oil at room temperature).
    
  • Decomposition Temperature (

    
    ):  >310°C (Onset of C-N bond homolysis).
    
  • Critical Temperature (

    
    ):  765 K (Estimated).
    
Solvation & Partitioning Thermodynamics

The lipophilicity of the sec-butyl group dominates the solvation energetics, making the free base sparingly soluble in water but highly miscible in organic solvents.

ParameterValueSignificance
LogP (Octanol/Water)

High blood-brain barrier (BBB) permeability potential.
pKa (Conjugate Acid)

Typical for benzylic amines; protonated at physiological pH.
Water Solubility

Hydrophobic effect drives aggregation/micelle formation at high conc.
Polar Surface Area (PSA)

Attributed solely to the primary amine group (

).

Part 2: Experimental Protocols for Thermodynamic Validation

To validate the theoretical values above, the following rigorous experimental workflows are recommended. These protocols prioritize data integrity and reproducibility.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine precise


, 

(Glass Transition), and Heat of Fusion (

).
  • Sample Prep: Encapsulate 3–5 mg of This compound hydrochloride (salt form preferred for crystallinity) in a hermetically sealed aluminum pan.

  • Calibration: Calibrate heat flow and temperature using an Indium standard (

    
    , 
    
    
    
    ).
  • Cycle:

    • Equilibrate at -80°C.

    • Ramp 1: Heat to 150°C at 10°C/min (erase thermal history).

    • Cool: Return to -80°C at 5°C/min.

    • Ramp 2: Heat to 250°C at 10°C/min (Measure

      
      ).
      
  • Analysis: Integrate the endothermic melting peak. The onset temperature is the

    
    .
    
Protocol B: Potentiometric Determination of pKa and LogP

Objective: Measure ionization constant and lipophilicity using a SiriusT3 or equivalent autotitrator.

  • Solvent System: Use 0.15 M KCl (aq) as the background electrolyte. For LogP, use a dual-phase system (Water/Octanol).

  • Titration: Dissolve 1 mg of sample in 1 mL assay buffer. Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

  • Data Processing: Use the Bjerrum difference plot to identify the inflection point.

    • Note: Benzylic amines are prone to carbamate formation with atmospheric

      
      . Perform titration under 
      
      
      
      purge.

Part 3: Synthesis & Degradation Pathways (Visualization)

Understanding the thermodynamic origin of the molecule requires mapping its synthesis (formation enthalpy) and its degradation (stability limits).

Synthetic Pathway (Reductive Amination)

The most thermodynamically favorable route involves the conversion of the corresponding propiophenone derivative.

Synthesis Start 4-sec-butyl-propiophenone (Precursor) Inter Oxime Intermediate (High Enthalpy State) Start->Inter NH2OH·HCl Et3N, EtOH ΔH > 0 Product This compound (Target) Inter->Product H2, Pd/C or LiAlH4 Exothermic Side Imine Dimer (Thermodynamic Sink) Product->Side Oxidation/Condensation (Slow)

Figure 1: Thermodynamic progression from ketone precursor to amine target via oxime reduction.

Thermodynamic Characterization Workflow

This diagram outlines the logical flow for validating the physical properties described in Part 1.

Workflow Sample Raw Sample (>98% Purity) HPLC HPLC-UV/MS (Purity Check) Sample->HPLC QC Validation TGA Thermogravimetric Analysis (Thermal Stability) Data Thermodynamic Profile (Cp, Tm, Tb, ΔH) TGA->Data Decomp. Temp DSC DSC (Phase Transitions) DSC->Data Melting Point HPLC->TGA If >98% Pure HPLC->DSC If >98% Pure

Figure 2: Sequential workflow for experimental thermodynamic validation.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems: 1-phenylpropan-1-amine derivatives. National Institute of Standards and Technology.[2] [Link][2]

  • PubChem. Compound Summary: 1-phenylpropan-1-amine (CID 18054).[3] National Center for Biotechnology Information. [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.
  • Perdomo, F. A., et al. (2020). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of amines. ResearchGate.[4] [Link]

Sources

Methodological & Application

Reductive amination protocols for 1-(4-Sec-butylphenyl)propan-1-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reductive Amination Protocols for 1-(4-Sec-butylphenyl)propan-1-amine Synthesis

Executive Summary

The synthesis of This compound (a lipophilic phenethylamine derivative) presents specific chemoselective challenges. The primary obstacle in converting the precursor ketone, 1-(4-sec-butylphenyl)propan-1-one , to the primary amine is the competitive formation of secondary and tertiary amines (over-alkylation).[1]

This Application Note details three distinct protocols optimized for different scales and equipment availabilities. Unlike generic textbook procedures, these protocols are engineered to maximize the primary amine selectivity while preserving the integrity of the sec-butyl group.

Mechanistic Insight & Chemoselectivity

To achieve high yields, one must understand the competing equilibria. The reaction proceeds through a carbinolamine intermediate to an imine. The critical failure point in standard protocols is the reduction of the ketone before imine formation, or the reaction of the newly formed primary amine with unreacted ketone to form a secondary amine.

Reaction Pathway Diagram

ReactionPathway Ketone Precursor Ketone (1-(4-sec-butylphenyl)propan-1-one) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 / NH4+ Imine Imine Intermediate (Transient) Hemiaminal->Imine - H2O PrimaryAmine Target Primary Amine (this compound) Imine->PrimaryAmine + Hydride Source (Reduction) SecAmine Secondary Amine (Byproduct) PrimaryAmine->SecAmine + Ketone (Over-alkylation)

Figure 1: Reaction pathway highlighting the critical imine intermediate and the risk of secondary amine formation (red dashed line).

Experimental Protocols

Method A: The Modified Borch Reduction (Lab Scale / High Throughput)

Best for: Gram-scale synthesis, library generation, and scenarios lacking high-pressure equipment.[1]

Rationale: The classic Borch reaction uses Sodium Cyanoborohydride (


). We utilize a 10-fold excess of Ammonium Acetate  to buffer the solution and drive the equilibrium toward the imine before the hydride attacks.

Reagents:

  • Substrate: 1-(4-sec-butylphenyl)propan-1-one (1.0 eq)[1]

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq)[1][2]
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (0.7 - 1.0 eq)[1]
    
  • Solvent: Anhydrous Methanol (

    
    )[1]
    
  • Additive: 3Å Molecular Sieves (Optional, promotes imine formation)

Protocol:

  • Imine Formation: In a dry flask, dissolve the ketone (10 mmol) and

    
     (100 mmol) in anhydrous MeOH (50 mL). Add 2g of activated 3Å molecular sieves.
    
  • Equilibration: Stir at room temperature for 30–60 minutes. Note: This allows the imine concentration to maximize.

  • Reduction: Cool the mixture to 0°C. Add

    
     (7 mmol) in one portion.
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS.[1]

  • Quench & Workup:

    • Acidify carefully with conc.[3] HCl to pH < 2 (Caution: HCN gas evolution—perform in fume hood).

    • Extract non-basic impurities with diethyl ether (discard organic layer).

    • Basify the aqueous layer to pH > 10 using 6M NaOH.

    • Extract the product with Dichloromethane (DCM) (3x).

    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, convert to the Hydrochloride salt for recrystallization from Isopropanol/Ether.

Method B: The Leuckart-Wallach Reaction (Robust / Scalable)

Best for: Multi-gram to Kilogram scale where metal hydrides are cost-prohibitive.[1]

Rationale: This method uses formic acid as the reducing agent at high temperatures.[4] It proceeds via an N-formyl intermediate, which protects the amine from further alkylation, naturally preventing secondary amine formation.

Reagents:

  • Substrate: 1-(4-sec-butylphenyl)propan-1-one (1.0 eq)[1]

  • Reagent: Formamide (5.0 eq)[1]

  • Catalyst: Formic Acid (98%) (2.0 eq)[1]

Protocol:

  • Condensation: Combine ketone, formamide, and formic acid in a round-bottom flask equipped with a distillation head (Dean-Stark trap is not suitable here as we are removing water and CO2).[1]

  • Heating: Slowly heat the mixture. Water will distill off first. Raise temperature to 160–180°C.

  • Reflux: Maintain temperature for 4–6 hours. The solution will darken. Evolution of

    
     bubbles indicates active reduction.
    
  • Hydrolysis (Critical Step):

    • Cool the mixture to ~80°C.

    • Add 6M HCl (3 eq relative to starting ketone).

    • Reflux vigorously for 2 hours to hydrolyze the N-formyl-1-(4-sec-butylphenyl)propan-1-amine intermediate.[1]

  • Workup:

    • Cool to room temperature.

    • Extract with Toluene to remove unreacted ketone/tars.

    • Basify the aqueous phase with 50% NaOH.

    • Extract the liberated amine oil into DCM or Ethyl Acetate.

    • Distill under high vacuum for high purity.

Method C: Catalytic Hydrogenation (Green / Industrial)

Best for: Sustainable manufacturing and high-purity requirements.[1]

Rationale: Using Raney Nickel with ammonia gas prevents the generation of stoichiometric boron or formate waste. The high pressure of ammonia suppresses secondary amine formation.

Reagents:

  • Substrate: 1-(4-sec-butylphenyl)propan-1-one[1]

  • Catalyst: Raney® Nickel (approx. 10 wt% of substrate) or 5% Rh/C.

  • Solvent: Methanol saturated with Ammonia gas (

    
     in MeOH).
    
  • Gas: Hydrogen (

    
    ).[1]
    

Protocol:

  • Preparation: Charge the autoclave with the ketone and Raney Nickel (washed with MeOH).

  • Ammonia Addition: Add pre-saturated methanolic ammonia (ensure >5 eq of

    
     relative to ketone).
    
  • Pressurization: Purge with

    
    , then pressurize with 
    
    
    
    to 50–80 bar (700–1200 psi).
  • Reaction: Heat to 60–80°C with vigorous stirring. Reaction time is typically 4–8 hours.

  • Workup:

    • Cool and vent the autoclave.

    • Filter catalyst through Celite (Caution: Raney Ni is pyrophoric when dry).

    • Concentrate the filtrate. The residue is usually high-purity amine.[1]

Comparative Analysis & Decision Matrix

FeatureMethod A: Borch ReductionMethod B: Leuckart-WallachMethod C: Catalytic Hydrogenation
Scale Suitability Lab (<10g)Pilot/Production (>50g)Industrial (>1kg)
Yield 75–85%60–75%85–95%
Selectivity (1° Amine) High (with excess

)
Very High (via N-formyl)High (with excess

)
Atom Economy Poor (Boron waste)ModerateExcellent
Safety Hazards Cyanide/HCN evolutionHigh Temp / CO evolutionHigh Pressure / Pyrophoric Cat.[1]
Workflow Decision Tree

DecisionTree Start Select Synthesis Route ScaleCheck What is the Target Scale? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 50 grams ScaleCheck->LargeScale MethodA Method A: Borch Reduction (NaBH3CN) SmallScale->MethodA EquipmentCheck High Pressure Autoclave Available? LargeScale->EquipmentCheck MethodB Method B: Leuckart-Wallach (Formic Acid) EquipmentCheck->MethodB No MethodC Method C: Catalytic Hydrogenation (Raney Ni) EquipmentCheck->MethodC Yes

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on scale and equipment.

Quality Control & Validation

  • NMR Verification:

    • 1H NMR (CDCl3): Look for the disappearance of the ketone triplet/multiplet at the

      
      -position and the appearance of the methine proton (
      
      
      
      to amine) around
      
      
      2.9–3.1 ppm.
    • Diagnostic Signal: The sec-butyl group methyls will appear as a triplet and a doublet upfield (

      
       0.8–1.2 ppm).[1]
      
  • Stereochemistry Note: All described methods produce a racemic mixture (±). If the enantiopure (S)- or (R)-amine is required, resolution via chiral tartaric acid crystallization or asymmetric hydrogenation using Chiral Ru/Ir catalysts is necessary.[1]

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link[1]

  • Ingersoll, A. W. (1943).

    
    -Phenylethylamine.[1] Organic Syntheses, Collective Volume 2, 503. (Standard Leuckart Protocol).[1] Link
    
  • Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Primary Amines. Link

  • Mastalerz, H. (2020). Catalytic Hydrogenation in Organic Synthesis: A Practical Guide. Sigma-Aldrich Technical Bulletins. Link

Sources

The Versatility of the Arylalkylamine Scaffold: Application Notes for 1-(4-sec-butylphenyl)propan-1-amine in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The arylalkylamine motif is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its prevalence stems from the combination of an aromatic ring, which can engage in various receptor interactions, and a flexible amine-containing side chain that is crucial for modulating pharmacological activity and physicochemical properties.[2][3][4] This document provides detailed application notes and protocols for the use of a specific, yet representative, member of this class: 1-(4-sec-butylphenyl)propan-1-amine. While not a therapeutic agent in itself, this compound serves as a valuable building block and chemical scaffold for the synthesis of novel drug candidates.[5]

These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities. We will explore the synthesis, characterization, and potential derivatization of this compound, providing both the "how" and the "why" behind the described protocols.

The Strategic Importance of the this compound Scaffold

The structural features of this compound—a substituted phenyl ring linked to a propylamine chain—confer properties that are highly desirable in drug design. The para-substituted sec-butyl group provides significant lipophilicity and steric bulk, which can influence receptor binding, membrane permeability, and metabolic stability.[5] The primary amine serves as a key handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[6][7]

Derivatives of similar structures, such as phenylethylamines, are known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) like adrenergic and dopamine receptors.[2][4][8] The specific substitution pattern can dictate selectivity and agonist versus antagonist activity.[2][4][9]

Synthesis and Characterization Protocols

A common and efficient method for the synthesis of arylalkylamines is the reductive amination of a corresponding ketone. The following protocols outline the synthesis of this compound from its ketone precursor and its subsequent characterization.

Protocol: Synthesis via Reductive Amination

This two-step protocol first forms an intermediate imine from the ketone, which is then reduced to the target amine.

Step 1: Oximation of 1-(4-sec-butylphenyl)propan-1-one

  • Rationale: The conversion of the ketone to an oxime provides a stable intermediate that can be reliably reduced to the primary amine. This method avoids the direct use of ammonia and high-pressure hydrogenation.

  • Procedure:

    • To a solution of 1-(4-sec-butylphenyl)propan-1-one (1 equivalent) in ethanol (10 volumes), add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (2.0 equivalents) at room temperature.[10]

    • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • To the residue, add water and extract with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers successively with water and saturated brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield the crude 1-(4-sec-butylphenyl)-N-hydroxypropan-1-imine, which can be used in the next step without further purification.

Step 2: Reduction of the Oxime to the Primary Amine

  • Rationale: Borane complexes are effective reducing agents for oximes, providing a straightforward pathway to the desired amine.[10]

  • Procedure:

    • Dissolve the crude oxime from the previous step in tetrahydrofuran (THF) (20 volumes).

    • Carefully add a 1.1 M solution of borane-tetrahydrofuran complex in THF (2.5 equivalents) to the solution.

    • Heat the reaction mixture to 80°C and stir for 16 hours.[10]

    • Cool the reaction to room temperature and cautiously add 1 M hydrochloric acid to quench the excess borane.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic extract with water and saturated brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the final product, this compound.

Synthesis Workflow

G Ketone 1-(4-sec-butylphenyl)propan-1-one Oxime 1-(4-sec-butylphenyl)-N-hydroxypropan-1-imine Ketone->Oxime Hydroxylamine HCl, Et3N, EtOH Amine This compound Oxime->Amine BH3-THF, 80°C

Caption: Synthetic route from ketone to amine.

Protocol: Analytical Characterization
  • Rationale: Confirmation of the structure and purity of the synthesized compound is essential before its use in further applications. A combination of spectroscopic methods provides a comprehensive characterization.

  • Procedure:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve a small sample (5-10 mg) in deuterated chloroform (CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra. Expected ¹H NMR signals would include multiplets for the aromatic protons, a triplet for the terminal methyl group of the propane chain, and multiplets for the methylene and methine protons.[10]

    • Mass Spectrometry (MS):

      • Analyze the compound using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • The expected [M+H]⁺ ion for C₁₃H₂₁N would be approximately m/z 192.17.[11][12]

    • Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Acquire an IR spectrum of the neat compound or as a thin film.

      • Look for characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Analytical Technique Purpose Expected Key Observations for C₁₃H₂₁N
¹H NMRStructural elucidation of proton environmentAromatic signals (~7.0-7.4 ppm), Aliphatic signals for sec-butyl and propyl chains (~0.8-3.0 ppm)[10]
¹³C NMRCarbon framework determinationAromatic and aliphatic carbon signals in expected regions.
Mass SpectrometryMolecular weight confirmation[M+H]⁺ at m/z ≈ 192.17[11][12]
FTIR SpectroscopyIdentification of functional groupsN-H stretches (~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic)

Application in Lead Discovery and Optimization

With the synthesized and characterized this compound in hand, it can now be employed as a starting material for the creation of a focused library of derivatives to explore structure-activity relationships.

Rationale for Derivatization

The primary amine of the scaffold is a versatile functional group that can undergo a variety of chemical transformations to probe the chemical space around a potential binding pocket.[5][13] By systematically modifying this position, researchers can investigate the impact of sterics, electronics, and hydrogen bonding potential on biological activity.[6]

Protocol: N-Acylation for Amide Library Synthesis
  • Rationale: Converting the primary amine to a series of amides introduces a range of substituents with varying properties. This is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

  • Procedure:

    • In separate reaction vials, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF.

    • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

    • To each vial, add a different acyl chloride or carboxylic acid (with a coupling agent like EDC/HOBt) (1.1 equivalents) at 0°C.

    • Allow the reactions to warm to room temperature and stir for 4-12 hours.

    • Monitor the reactions by TLC.

    • Upon completion, wash the reaction mixtures with aqueous sodium bicarbonate solution and brine.

    • Dry the organic layers over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify each derivative by column chromatography or preparative HPLC.

Library Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction & Purification cluster_2 Output Amine This compound Reaction N-Acylation (Base, Solvent) Amine->Reaction Reagents Acyl Chlorides (R1-COCl) Carboxylic Acids (R2-COOH) Reagents->Reaction Purification Purification (Chromatography) Reaction->Purification Library Amide Library (Diverse R groups) Purification->Library

Caption: Workflow for generating an amide library.

Hypothetical Screening Cascade

Once a library of derivatives is synthesized, a screening cascade can be implemented to identify compounds with desired biological activity. Based on the arylalkylamine scaffold, a primary screen targeting adrenergic receptors would be a logical starting point.

Screening Cascade Logic

G A Primary Screen: Radioligand binding assay (e.g., β2-adrenergic receptor) B Secondary Screen: Functional assay (e.g., cAMP) to determine agonist/antagonist activity A->B Active Hits C Tertiary Screen: Selectivity profiling (other adrenergic receptor subtypes) B->C Confirmed Hits D In Vitro ADME: Metabolic stability, permeability C->D Selective Hits E Lead Candidate D->E Promising Profile

Caption: A tiered approach to screening new compounds.

Conclusion

This compound represents a prototypical arylalkylamine scaffold with significant potential in pharmaceutical research. While direct therapeutic applications are not documented, its value as a synthetic intermediate is clear. The protocols outlined in these notes provide a framework for the synthesis, characterization, and derivatization of this and similar compounds, enabling the exploration of new chemical space in the ongoing search for novel and effective medicines. The principles of structure-activity relationship, driven by systematic chemical modification, remain central to leveraging the full potential of this important class of molecules.[4][6][9]

References

  • Benchchem. 1-(4-Isobutylphenyl)propan-1-amine|Arylalkylamine Research Chemical.
  • Santa Cruz Biotechnology. This compound.
  • ResearchGate. (PDF) Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. (2023).
  • Santa Cruz Biotechnology. This compound (Korean).
  • PubChemLite. 1-(4-tert-butylphenyl)propan-1-amine.
  • Yao, R-S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs.
  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. (2016).
  • University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022).
  • Drug Design Org. Structure Activity Relationships (SAR). (2005).
  • RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
  • Lefrere, J. & Manoury, P. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension2 , 245S-251S (1989). Available from: [Link]

  • Scribd. Structure-Activity Relationships of Sympathomimetics.
  • MDPI. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). Available from: [Link]

  • Leadscope. A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.
  • ChemicalBook. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
  • MDPI. Prodrugs for Amines. (2008). Available from: [Link]

  • Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry41 , 4315-4326 (1998). Available from: [Link]

Sources

Application Notes and Protocols for 1-(4-Sec-butylphenyl)propan-1-amine: Storage Conditions and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stability Assessment in Drug Development

1-(4-Sec-butylphenyl)propan-1-amine is a primary arylalkylamine of significant interest in contemporary pharmaceutical research. As with any active pharmaceutical ingredient (API), a comprehensive understanding of its stability profile is a cornerstone of successful drug development.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and a robust protocol for evaluating the stability of this compound.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is fundamental for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[2] Adherence to a scientifically sound stability protocol is not merely a regulatory requirement but a critical step in ensuring the safety, efficacy, and quality of the final therapeutic product.[3]

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of an API is essential for designing meaningful stability studies. While comprehensive experimental data for this compound may be limited in early development, a reliable profile can be extrapolated from its structural analogs.

Structure:

Table 1: Known and Estimated Physicochemical Properties

PropertyValue (Estimated/Known)Scientific Rationale and References
Molecular FormulaC13H21NN/A
Molecular Weight191.32 g/mol [4]
pKa ~10.6 The primary aliphatic amine group is the principal basic center. Its pKa is estimated to be similar to other primary alkylamines like sec-butylamine (pKa ≈ 10.6) and 3-phenylpropylamine (pKa ≈ 10.39).[5][6][7] This value is critical for designing hydrolytic stress studies and developing appropriate analytical methods.
Physical Form Colorless to pale yellow liquid Structurally similar compounds like 1-phenylpropylamine and 4-sec-butylaniline are liquids at room temperature.[8]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile, chloroform) The presence of the large, nonpolar sec-butylphenyl group suggests low aqueous solubility. Primary amines can form hydrogen bonds with water, but the lipophilic character of the molecule likely dominates.[3] The solubility of ibuprofen, another compound with a substituted phenyl group, is significantly enhanced by forming amine salts.[9][10]
Boiling Point ~240-250 °C 4-sec-butylaniline has a boiling point of 244-245 °C, and 1-phenylpropylamine boils at approximately 204 °C.[11][12] The combined structure suggests a boiling point in this range.

Disclaimer: The pKa, physical form, and solubility are estimations based on structurally related molecules. Experimental verification is required for definitive characterization.

Recommended Storage and Handling Conditions

Based on the general chemical properties of aromatic amines, the following storage conditions are recommended to ensure the long-term integrity of this compound.

  • Temperature: Controlled room temperature, below 30°C (86°F), is recommended to minimize volatility and potential degradation.[13]

  • Humidity and Moisture: The compound should be stored in a dry environment.[13] Amines can be hygroscopic, and moisture can facilitate hydrolytic degradation or other undesirable reactions.[10] The use of desiccants in storage containers is advisable.

  • Container and Closure: Store in tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass to prevent exposure to air, moisture, and light.[13]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice to mitigate the risk of oxidation. Aromatic amines are susceptible to oxidation, which can be accelerated by air and light.[10]

  • Ventilation: Store in a well-ventilated area to disperse any volatile organic compounds.[13]

Stability Testing Protocols

A comprehensive stability program should be implemented in accordance with the International Council for Harmonisation (ICH) guidelines.[8][12] This involves formal stability studies under long-term and accelerated conditions, as well as forced degradation studies to understand potential degradation pathways and to develop a stability-indicating analytical method.[9][11]

Stability-Indicating Analytical Method

Prior to initiating the stability study, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for the analysis of phenylpropanamines.[5] The method must be capable of separating the intact API from any degradation products and impurities.

Formal Stability Testing Protocol

The following protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[2][8]

Table 2: Formal Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (minimum for submission)0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

At least three primary batches should be evaluated. The long-term study should be continued for a period sufficient to cover the proposed re-test period.[14]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[10][15] These studies also help in demonstrating the specificity of the analytical method.[9] The goal is to achieve 5-20% degradation of the API.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw samples and dilute for analysis. Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products.[10]

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid API in a controlled temperature oven at 80°C.

    • Analyze samples at time points such as 1, 3, and 7 days.

  • Photostability:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Visualization of the Stability Testing Workflow

The following diagram illustrates the comprehensive workflow for the stability assessment of this compound.

Stability_Workflow Stability Testing Workflow for this compound cluster_setup Phase 1: Setup & Preparation cluster_studies Phase 2: Stability Studies cluster_analysis Phase 3: Analysis & Evaluation cluster_outcome Phase 4: Outcome API API Substance Receipt PhysChem Physicochemical Characterization API->PhysChem MethodDev Stability-Indicating Method Development & Validation PhysChem->MethodDev Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MethodDev->Forced Formal Formal Stability Studies (Long-term, Accelerated) MethodDev->Formal Forced->MethodDev Method Optimization Analysis Sample Analysis (HPLC) Formal->Analysis DataEval Data Evaluation (Purity, Impurities, Assay) Analysis->DataEval Report Stability Report Generation DataEval->Report Storage Define Storage Conditions Report->Storage Retest Establish Re-test Period Report->Retest

Caption: Workflow for stability assessment.

Conclusion

A systematic and scientifically grounded approach to determining the storage conditions and stability profile of this compound is imperative for its successful development as a pharmaceutical agent. The protocols outlined in this application note, based on ICH guidelines and an understanding of the chemical nature of aromatic amines, provide a robust framework for this critical aspect of drug development. Accurate and comprehensive stability data will ultimately ensure the quality, safety, and efficacy of the final drug product.

References

  • 3-Phenylpropylamine. Solubility of Things. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. IJPR. Available from: [Link]

  • Stability tests according to ICH Q1A (R2). Memmert. Available from: [Link]

  • Stability studies of small molecules and proteins. GlycoMScan. Available from: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available from: [Link]

  • Phenylpropanolamine. PubChem. Available from: [Link]

  • Prodrugs of Ibuprofen 1: Preparation and Physico-chemical Properties. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Available from: [Link]

  • Amphetamine drug profile. European Monitoring Centre for Drugs and Drug Addiction. Available from: [Link]

  • Physicochemical Properties of Amphetamine-Based Drugs. ResearchGate. Available from: [Link]

  • Amphetamine. Deranged Physiology. Available from: [Link]

  • sec-Butylamine. Wikipedia. Available from: [Link]

  • 1-Phenylpropan-1-amine. PubChem. Available from: [Link]

  • sec-butyl amine. ChemBK. Available from: [Link]

  • Ibuprofen Properties, Reactions and Applications. Safrole. Available from: [Link]

  • Chemical Properties of 4-sec-Butylaniline (CAS 30273-11-1). Cheméo. Available from: [Link]

  • Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters. RSC Publishing. Available from: [Link]

  • 3-Phenylpropylamine. PubChem. Available from: [Link]

  • 2-Phenylpropylamine. PubChem. Available from: [Link]

  • pKa of sec-Butylamine. vCalc. Available from: [Link]

  • 4-sec-Butylaniline. NIST WebBook. Available from: [Link]

  • Chemical Properties of Benzenepropanamine (CAS 2038-57-5). Cheméo. Available from: [Link]

  • 4-sec-Butylaniline. NIST WebBook. Available from: [Link]

  • N-butylaniline. Stenutz. Available from: [Link]

Sources

Application Note: Optimized Synthesis and Crystallization of 1-(4-Sec-butylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preparation of the hydrochloride salt of 1-(4-sec-butylphenyl)propan-1-amine , a lipophilic primary benzylic amine. While the free base is typically an oil or low-melting solid prone to oxidative degradation, the hydrochloride salt provides a stable, crystalline form suitable for pharmaceutical storage and formulation.

Key Technical Challenges Addressed:

  • Lipophilicity: The sec-butyl and propyl chains increase non-polar character, making standard aqueous crystallizations difficult.

  • Hygroscopicity: Like many amine salts, the crude product can be hygroscopic; anhydrous processing is prioritized.

  • Oiling Out: The salt tends to form a supersaturated oil rather than crystals if solvent polarity is not strictly controlled.

Chemical Theory & Strategy

The Reaction

The conversion involves the protonation of the primary amine (pKa


 9.5) by hydrochloric acid.[1][2][3][4]


Solvent Selection Logic

Success depends on manipulating the Solubility Parameter (


) .
  • The Free Base is soluble in non-polar solvents (Hexane, Et₂O, DCM).

  • The HCl Salt is ionic and polar, requiring a polar protic solvent (MeOH, IPA) to dissolve, but will precipitate in non-polar environments (Et₂O, Heptane).

Strategy: We utilize a semi-polar reaction medium (Diethyl Ether or Dioxane) where the free base is soluble, but the resulting salt is insoluble, driving precipitation immediately upon formation.

Materials & Equipment

ReagentGradePurpose
This compound>98% (HPLC)Starting Material (Free Base)
HCl in Dioxane (4.0 M)AnhydrousProton source (Preferred)
Diethyl Ether (Et₂O)ACS Reagent, AnhydrousReaction Solvent / Anti-solvent
2-Propanol (IPA)HPLC GradeRecrystallization Solvent
Hexane / HeptaneACS ReagentAnti-solvent for crystallization

Equipment:

  • Three-neck round bottom flask (flame-dried, N₂ purged).

  • Pressure-equalizing addition funnel.

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum desiccator with P₂O₅ or CaCl₂.

Experimental Protocols

Protocol A: Anhydrous Precipitation (Gold Standard)

Best for high-purity starting material (purity >98%) to yield analytical grade salt.

Step 1: Dissolution Dissolve 10.0 g (approx. 52 mmol) of the free base amine in 100 mL of anhydrous Diethyl Ether. Ensure the solution is clear. Cool to 0–5°C in an ice bath to reduce the solubility of the salt.

Step 2: Acidification Transfer 15 mL of 4.0 M HCl in Dioxane (60 mmol, 1.15 eq) to the addition funnel. Add dropwise over 20 minutes with vigorous stirring.

  • Observation: A thick white precipitate should form immediately.

  • Control: Keep internal temperature <10°C to prevent gumming/oiling.

Step 3: Aging Once addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 30 minutes. This "ages" the crystals, making them easier to filter.

Step 4: Isolation Filter the solid under vacuum. Wash the filter cake 3x with cold anhydrous ether (20 mL each).

Step 5: Drying Dry the white solid in a vacuum oven at 40°C for 12 hours.

  • Target Yield: 85–95%

  • Expected Appearance: White crystalline powder.

Protocol B: Recrystallization (Purification)

Required if Protocol A yields an off-white solid or if "oiling out" occurred.

Step 1: Solubilization Place the crude salt in a flask. Add boiling 2-Propanol (IPA) dropwise. Add only enough IPA to dissolve the solid (approx. 3-5 mL per gram).

Step 2: Cloud Point Induction Once dissolved, remove from heat. Add warm Heptane or Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

Step 3: Nucleation Add 1-2 drops of IPA to clear the solution again. Cap the flask and let it cool slowly to room temperature undisturbed.

  • Critical: Rapid cooling causes oiling. Slow cooling promotes crystal growth.

Step 4: Final Crystallization Once at room temperature, place the flask in a refrigerator (4°C) for 4 hours. Filter the resulting needles/plates and wash with cold hexane.

Process Visualization

Workflow Diagram

The following flowchart illustrates the decision-making process for synthesis and purification.

G Start Start: Crude Free Base Dissolve Dissolve in Anhydrous Et2O (0°C) Start->Dissolve AddAcid Add 4M HCl/Dioxane Dropwise Dissolve->AddAcid CheckPpt Precipitate Formed? AddAcid->CheckPpt Filter Filter & Wash (Cold Et2O) CheckPpt->Filter Yes (White Solid) Oiling Product 'Oiled Out' (Sticky Gum) CheckPpt->Oiling No (Gum/Oil) Dry Vacuum Dry (40°C) Filter->Dry Redissolve Redissolve in Min. Vol. Hot IPA Oiling->Redissolve AntiSolvent Add Warm Heptane to Cloud Point Redissolve->AntiSolvent SlowCool Slow Cool to RT then 4°C AntiSolvent->SlowCool SlowCool->Filter

Figure 1: Decision logic for synthesis and remediation of oiling events.

Analytical Validation

To ensure the protocol was successful, the following data points must be verified:

TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O or DMSO-d₆)Shift of

-CH proton downfield (~0.5 ppm vs base). Integration of alkyl chain matches structure.
Counter-ion Silver Nitrate TestWhite precipitate (AgCl) confirms chloride.
Melting Point Capillary MethodSharp range (typically >180°C for this class). Wide range indicates retained solvent/impurities.
Purity HPLC (C18 Column)>98.5% area under curve.

Note on NMR: In DMSO-d₆, the ammonium protons (


) typically appear as a broad singlet around 8.0–8.5 ppm, which exchanges with D₂O.

Troubleshooting "Oiling Out"

The most common failure mode for lipophilic amine salts is phase separation into an oil rather than crystallization.

SymptomRoot CauseCorrective Action
Sticky Gum Solvent too non-polar; impurities present.Decant solvent. Dissolve gum in minimal hot IPA. Add ether slowly until cloudy. Seed with a crystal if available.[5]
No Precipitate Too much solvent; Amine not protonated.Check pH (should be acidic). Evaporate 50% of solvent. Cool to -20°C.
Yellow Color Oxidation of amine.Recrystallize from IPA/Charcoal. Ensure N₂ atmosphere during future synthesis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pavia, D. L., et al. (2013). Introduction to Organic Laboratory Techniques. Cengage Learning. (Techniques for handling hygroscopic salts).
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Definitive guide on counter-ion selection and solubility).

  • Organic Syntheses. (General protocols for amine hydrochloride formation). Link

  • PubChem. Compound Summary for this compound (and analogs). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Improving Synthetic Yield & Selectivity for 1-(4-Sec-butylphenyl)propan-1-amine Reference ID: CAS 35292-02-9 (Analogous Frameworks)

Welcome to the Reaction Optimization Help Desk

You are likely encountering difficulties in the synthesis of This compound from its corresponding ketone precursor, 1-(4-sec-butylphenyl)propan-1-one .

This transformation involves converting a sterically hindered propyl ketone (propiophenone derivative) into a primary amine. The presence of the para-sec-butyl group adds lipophilicity but generally does not electronically deactivate the ring significantly. However, the propyl chain adjacent to the carbonyl creates steric challenges that often lead to two primary failure modes:

  • Dimerization: Formation of the secondary amine impurity.

  • Reduction to Alcohol: Direct reduction of the ketone by borohydrides before imine formation.

Below are the troubleshooting guides (Tickets) addressing these specific failure points, followed by the recommended "Gold Standard" protocol.

Part 1: Troubleshooting Tickets (Root Cause Analysis)
Ticket #001: High Levels of Secondary Amine Contamination

User Report: "I am getting a 60% yield, but 20-30% of my product is the secondary amine dimer (di-alkylated product)."

Root Cause: In standard reductive amination (using NaBH₃CN or NaBH₄), the newly formed primary amine is more nucleophilic than the ammonia source. It attacks the remaining ketone to form a Schiff base, which is then reduced to the secondary amine.

Corrective Actions:

  • Ammonia Overload: You must shift the equilibrium. Increase your ammonia source (NH₄OAc) to 10–15 equivalents relative to the ketone.

  • The "Titanium Lock": Switch to a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol.

    • Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger. It forces the formation of the titanium-complexed imine species before the reducing agent is added. This sterically blocks the approach of the primary amine product, preventing dimerization.

Ticket #002: Significant Alcohol Byproduct (1-(4-sec-butylphenyl)propan-1-ol)

User Report: "NMR shows a large triplet at ~4.5 ppm. I have significant alcohol formation."

Root Cause: The reducing agent (NaBH₄) was added too early or the imine formation was incomplete. Borohydrides reduce ketones to alcohols faster than they reduce imines to amines unless the ketone is fully consumed first.

Corrective Actions:

  • Pre-complexation Time: Allow the Ketone + Amine + Lewis Acid (Ti(OiPr)₄) to stir for 6–12 hours (or monitor by IR for disappearance of C=O stretch) before adding the borohydride.

  • Avoid One-Pot "Dump": Do not add NaBH₄ and the ketone simultaneously.

Ticket #003: Low Yield via Leuckart-Wallach Reaction

User Report: "I tried the Leuckart reaction (Formic acid/Formamide) but yields are <40% and the workup is tarry."

Root Cause: The Leuckart reaction requires high temperatures (180°C+), which can cause decomposition of the sec-butyl group (elimination) or polymerization of the propyl chain. It is generally obsolete for high-value intermediates compared to borohydride reduction.

Corrective Action:

  • Abandon Route: Switch to the Oxime Reduction or Ti-Mediated Reductive Amination (Protocol A below).

Part 2: Strategic Decision Matrix

Before proceeding, verify your pathway using this logic flow.

SynthesisStrategy Start Start: 1-(4-sec-butylphenyl)propan-1-one Decision Is high purity (>98%) critical without chromatography? Start->Decision RouteA Route A: Oxime Reduction (Two Step) Decision->RouteA Yes RouteB Route B: Ti(OiPr)4 Reductive Amination (One Pot) Decision->RouteB No (Speed preferred) OximeStep Step 1: NH2OH·HCl / NaOAc Step 2: H2 / Raney Ni or LiAlH4 RouteA->OximeStep TiStep Ti(OiPr)4 + NH3/MeOH then NaBH4 RouteB->TiStep ResultA High Purity, Higher Cost/Time (Avoids Dimer completely) OximeStep->ResultA ResultB High Yield, Faster (Requires careful stoichiometry) TiStep->ResultB

Caption: Decision matrix for selecting the optimal synthetic route based on purity vs. speed requirements.

Part 3: The "Gold Standard" Protocols
Protocol A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Recommended for: Speed, scalability, and minimizing secondary amines.

Reagents:

  • Substrate: 1-(4-sec-butylphenyl)propan-1-one (1.0 eq)

  • Ammonia Source: 7N NH₃ in Methanol (Excess) or NH₄Cl/Et₃N

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 eq) [Sigma-Aldrich: 205273]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 eq)

Step-by-Step Methodology:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the ketone (10 mmol) in anhydrous THF (20 mL).

    • Add Titanium(IV) isopropoxide (12.5 mmol, 3.7 mL).

    • Add 2M Ammonia in Ethanol (or 7N in MeOH) (50 mmol, 5 eq).

    • Observation: The solution may turn slightly yellow/hazy.

    • Stir: Seal and stir at ambient temperature for 6–12 hours .

    • Checkpoint: Monitor by TLC/IR. The ketone carbonyl peak (approx 1680 cm⁻¹) should disappear/diminish.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) portion-wise.

    • Allow to warm to room temperature and stir for 3 hours.

  • Quenching (The "Ti-Emulsion" Fix):

    • Warning: Titanium salts form gelatinous emulsions with water.

    • Add 10 mL of 2M Ammonium Hydroxide (NH₄OH) to quench.

    • Filter the resulting white inorganic precipitate through a pad of Celite . Wash the pad with CH₂Cl₂.

  • Isolation:

    • Extract the filtrate with CH₂Cl₂.

    • Wash organic layer with brine, dry over Na₂SO₄.[1]

    • Purification: If necessary, convert to the HCl salt (add 2M HCl in ether) to precipitate the pure amine hydrochloride, washing away any non-basic impurities (unreacted ketone/alcohol).

Protocol B: The Oxime Route (High Purity)

Recommended for: Strict pharmaceutical grade requirements where <0.1% secondary amine is required.

  • Oximation:

    • Reflux ketone with Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) in Ethanol/Water for 2 hours.

    • Isolate the oxime (solid/oil). Yield is typically >95%.[2][3]

  • Reduction:

    • Dissolve oxime in Ethanol.

    • Add Raney Nickel (approx 10 wt%) or 10% Pd/C .

    • Hydrogenate at 40–50 psi H₂ for 6 hours.

    • Note: This route eliminates the possibility of secondary amine formation because no free ketone exists during the reduction step.

Part 4: Data & Comparison of Reducing Agents

The following table summarizes the efficiency of different reducing systems for this specific class of hindered ketones.

Reducing SystemYield (Typical)Dimer ImpurityAlcohol ImpurityNotes
NaBH₃CN / NH₄OAc 50–65%High (10–15%)LowToxic (Cyanide). Hard to remove dimer.
Leuckart (HCOOH) 30–45%LowN/AHarsh conditions. Tarry byproducts.
Ti(OiPr)₄ / NaBH₄ 85–92% Very Low (<2%) Low (<5%)Best balance of yield/purity.
H₂ / Pd-C (Direct) 40–60%ModerateHighOften reduces the ketone to alcohol.
Oxime -> H₂/Raney Ni 80–90%NegligibleLowTwo steps. Requires high-pressure vessel.
Part 5: Mechanism of Action (Ti-Mediated)

Understanding why the Titanium protocol works is essential for troubleshooting.

Mechanism cluster_prevention Prevention Mechanism Ketone Ketone (R-C=O) Complex Activated Ti-Complex (Lewis Acid Activation) Ketone->Complex + Ti(OiPr)4 Ti Ti(OiPr)4 Amine NH3 Imine Titanium-Imine Species (Stable Intermediate) Complex->Imine + NH3 (- iPrOH) Product Primary Amine (High Yield) Imine->Product + NaBH4 Dimer Secondary Amine (Dimer) Imine->Dimer Blocked by Ti-Sterics Borohydride NaBH4 Addition

Caption: The Titanium(IV) species coordinates to the oxygen, facilitating amine attack while sterically hindering the approach of a second amine molecule.

References
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929.

    • Key Insight: Establishes the Ti(OiPr)
  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Key Insight: Comparison of borohydride reducing agents.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

    • Key Insight: Early validation of Titanium Lewis acids in amin
  • Gross, M. et al. (2002). "Synthesis of Fenpropimorph and Related Derivatives." Pesticide Science. (General reference for the industrial relevance of sec-butylphenyl propylamines).

Disclaimer: This guide is for research and development purposes only. Ensure compliance with all local safety regulations regarding the handling of borohydrides, pressurized hydrogen, and chemical waste.

Sources

Technical Support Center: Chromatographic Purification of 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-sec-butylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address challenges encountered during the purification of this chiral aromatic amine.

Introduction

This compound is a chiral primary amine, and its purification often presents challenges common to basic compounds, such as peak tailing on silica gel and the need for enantiomeric separation. This guide provides a systematic approach to overcoming these issues using various chromatographic techniques, including flash chromatography for bulk purification and preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for high-purity and chiral separations.

Troubleshooting Guide

The following table addresses common problems encountered during the chromatographic purification of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing/Streaking in Normal-Phase Chromatography Strong interaction between the basic amine and acidic silanol groups on the silica gel surface.[1][2]1. Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) (0.1-2% v/v) or ammonia (e.g., 1-10% of a 7N solution in methanol) to the eluent to neutralize the acidic sites on the silica.[1][3] 2. Alternative Stationary Phase: Use an amine-functionalized silica column or alumina, which are less acidic and more suitable for basic compounds.[2][3] 3. Check Sample Load: Overloading the column can exacerbate tailing.[1] Reduce the amount of sample loaded onto the column.
Poor or No Separation of Enantiomers Inappropriate chiral stationary phase (CSP) or mobile phase conditions.1. Screen Different CSPs: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating chiral amines.[4][5] 2. Optimize Mobile Phase: Vary the mobile phase composition (e.g., hexane/isopropanol for normal-phase, or acetonitrile/water with additives for reversed-phase). The choice of alcohol (e.g., ethanol, isopropanol) can significantly impact selectivity.[6] 3. Consider Different Modes: Evaluate normal-phase, reversed-phase, and polar organic modes on the same chiral column, as selectivity can be mode-dependent.[5] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations.[7]
Irreversible Adsorption/Low Recovery Strong binding of the amine to the stationary phase.In addition to the solutions for peak tailing, consider reversed-phase chromatography where the amine is protonated with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve its interaction with the C18 stationary phase.[8]
Compound Degradation on Column The stationary phase may have residual acidic or basic sites that can catalyze degradation.Use high-purity silica gel. For sensitive compounds, deactivating the silica by pre-treatment with a base may be necessary. Alternatively, switch to a less reactive stationary phase like bonded-phase silica or alumina.
Shifting Retention Times Column degradation, especially with silica-based amine columns in aqueous mobile phases.[9] Inconsistent mobile phase preparation.1. Column Care: Follow the manufacturer's instructions for column washing and storage. Avoid prolonged exposure to high pH.[9] 2. Mobile Phase Consistency: Ensure accurate and consistent preparation of the mobile phase, including the concentration of any additives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking on a standard silica gel column?

The primary reason for streaking or tailing of basic compounds like your amine on silica gel is the acid-base interaction between the basic amine group and the acidic silanol groups on the silica surface.[2] This strong interaction leads to poor peak shape and can result in low recovery.

Q2: What is the best starting point for developing a flash chromatography method for this amine?

A good starting point for normal-phase flash chromatography is a hexane/ethyl acetate solvent system with the addition of 0.5-1% triethylamine (TEA) to the eluent.[1] You can perform Thin Layer Chromatography (TLC) first with this modified eluent to determine the optimal solvent ratio.

Q3: For chiral separation, which technique is better: HPLC or SFC?

Both HPLC and SFC can be effective for chiral separations. SFC is often considered a "greener" technique due to its use of supercritical CO2, which reduces organic solvent consumption.[10] SFC can also offer unique selectivity and faster separations.[7] However, HPLC with chiral stationary phases is also a very robust and widely used method.[4] The choice may depend on available instrumentation and the specific selectivity observed for your compound on different systems.

Q4: Do I need to derivatize my amine for chromatographic analysis?

Derivatization is not always necessary for purification but can be useful for analytical purposes to improve detection or chromatographic properties.[11] For preparative purification, it is generally preferable to work with the underivatized compound to avoid additional reaction and deprotection steps.

Q5: How can I improve the separation between my desired amine and closely related impurities?

If co-eluting impurities are an issue, especially in chiral separations, coupling an achiral column in series with a chiral column can be an effective strategy.[12] This allows for the separation of achiral impurities on the first column and the subsequent resolution of enantiomers on the second.

Experimental Protocols & Workflows

Protocol 1: Normal-Phase Flash Chromatography for Bulk Purification

This protocol is a starting point for the bulk purification of this compound, aiming to remove non-amine impurities.

1. Slurry Preparation and Column Packing:

  • Choose an appropriate size silica gel column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane with 1% TEA).
  • Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.

2. Column Equilibration:

  • Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

3. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble samples, perform a dry load by adsorbing the sample onto a small amount of silica gel and loading the dried powder onto the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with a non-polar mobile phase (e.g., hexane with 1% TEA) and gradually increase the polarity by adding ethyl acetate.
  • Collect fractions and monitor their composition using TLC.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Normal-Phase Flash Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_process Purification Process cluster_post Post-Purification slurry_prep Prepare Silica Gel Slurry with 1% TEA in Hexane pack_column Pack Column slurry_prep->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Crude Amine equilibrate->load_sample gradient_elution Elute with Hexane/EtOAc Gradient (+1% TEA) load_sample->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvents combine_pure->evaporate pure_product Obtain Purified Amine evaporate->pure_product

Caption: Workflow for flash chromatography purification.

Protocol 2: Chiral Preparative HPLC Method Development

This protocol outlines a general approach to developing a chiral HPLC method for the separation of the enantiomers of this compound.

1. Chiral Stationary Phase (CSP) Screening:

  • Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IC, ID, etc.) under both normal-phase and reversed-phase conditions.

2. Normal-Phase Method Development:

  • Mobile Phase: Start with a mobile phase of hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:alcohol.
  • Additive: Add a basic modifier such as diethylamine (DEA) or ethanolamine to the mobile phase to improve peak shape.
  • Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention times.

3. Reversed-Phase Method Development:

  • Mobile Phase: Use a mobile phase of acetonitrile and water or methanol and water.
  • Additive: Add a buffer or an acid (e.g., 0.1% formic acid or acetic acid) to control the ionization of the amine.
  • Optimization: Vary the organic modifier percentage to achieve optimal separation.

4. Scale-Up to Preparative Chromatography:

  • Once an analytical method with good separation is developed, scale it up to a preparative column with the same stationary phase.
  • Adjust the flow rate and sample loading according to the dimensions of the preparative column.

Logical Flow for Chiral Method Development

chiral_method_dev cluster_np Normal-Phase cluster_rp Reversed-Phase cluster_sfc SFC start Start: Racemic Amine Mixture csp_screening Screen Multiple Chiral Stationary Phases (CSPs) start->csp_screening np_mobile_phase Hexane/Alcohol + Basic Additive csp_screening->np_mobile_phase rp_mobile_phase Acetonitrile/Water + Acidic Additive csp_screening->rp_mobile_phase sfc_mobile_phase CO2/Methanol + Basic Additive csp_screening->sfc_mobile_phase np_optimize Optimize Alcohol % np_mobile_phase->np_optimize evaluation Evaluate Resolution and Peak Shape np_optimize->evaluation rp_optimize Optimize Acetonitrile % rp_mobile_phase->rp_optimize rp_optimize->evaluation sfc_optimize Optimize Modifier % sfc_mobile_phase->sfc_optimize sfc_optimize->evaluation best_method Select Best Method evaluation->best_method prep_scaleup Scale-up to Preparative Chromatography best_method->prep_scaleup end Pure Enantiomers prep_scaleup->end

Caption: Chiral separation method development workflow.

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem.
  • Amine column degradation - Chromatography Forum.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
  • Troubleshooting in Chromatography - Journal of Chromatographic Science.
  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]

  • Successful Flash Chromatography - Biotage.
  • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures - Spectroscopy.
  • Recent Advances in Separation and Analysis of Chiral Compounds - ACS Publications. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - Springer. Available at: [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products - American Pharmaceutical Review.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC. Available at: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. Available at: [Link]

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound - Journal of Pharmaceutical Education and Research.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules - SlideShare.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corporation. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Process for the purification of aromatic amines - Google Patents.
  • Purification of simple carbohydrates with flash chromatography - Teledyne Labs.
  • Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions - Interchim – Blog. Available at: [Link]

  • Separation methods: Chromatography - University of Pardubice.
  • Boosting the Purification Process of Biopharmaceuticals by Means of Continuous Chromatography - LCGC International.
  • AMINE SEPARATION METHOD USING LIQUID CHROMATOGRAPHY - European Patent Office. Available at: [Link]

  • Method Development With Convergence Chromatography - Waters Corporation.
  • Process for the purification of p-aminophenol - Google Patents.

Sources

Technical Support Center: Purification of 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-SBPA-001 Status: Open Agent: Senior Application Scientist Subject: Removal of impurities (Ketones, Alcohols, and Secondary Amine Dimers) from crude reaction mixture.[1]

Diagnostic Phase: Identify Your Impurity Profile

Before initiating a purification protocol, you must identify which impurity is compromising your sample.[1] The crude synthesis of 1-(4-Sec-butylphenyl)propan-1-amine (typically via reductive amination of the corresponding ketone) generates three distinct classes of impurities.

Impurity TypeChemical IdentityOriginDiagnostic Sign
Neutral Organics 1-(4-sec-butylphenyl)propan-1-one (Ketone) 1-(4-sec-butylphenyl)propan-1-ol (Alcohol)Incomplete conversion or direct reduction of ketone.Sweet/fruity odor. Presence of non-basic spots on TLC.
Secondary Amine "Dimer" N,N-bis(1-(4-sec-butylphenyl)propyl)amineCondensation of the product amine with the intermediate imine.Viscous oil/gum that refuses to crystallize. High molecular weight peak in MS.
Stereoisomers Diastereomers (due to chiral sec-butyl + chiral propyl center)Racemic starting materials.Broad melting point range. "Oiling out" during crystallization.

Primary Workflow: The "Double-Wash" Acid-Base Extraction

Objective: Remove Neutral Organics (Ketones/Alcohols). Principle: The amine is basic (


); the impurities are neutral. We exploit this pH-dependent solubility switch.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Use 10 mL solvent per gram of crude.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).
      
    • Mechanism:[2][3][4][5][6][7][8][9][10] The amine protonates to form the water-soluble hydrochloride salt (

      
      ). The neutral ketone and alcohol remain in the organic layer.
      
    • CRITICAL STEP: Keep the Aqueous Layer . (Label: Extract A).

    • Discard the Organic Layer (contains ketone/alcohol) only after TLC confirmation.

  • The "Back-Wash" (Polishing):

    • Wash Extract A once with fresh DCM/MTBE.

    • Reason: Removes mechanically trapped neutral organics. Discard this organic wash.

  • Basification (Liberating the Amine):

    • Cool Extract A in an ice bath.

    • Slowly add 20% NaOH (aq) until pH

      
      .
      
    • Observation: The solution will turn cloudy/milky as the free base amine oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (

      
      ).
      
    • Combine organic layers, dry over anhydrous

      
      , filter, and evaporate under reduced pressure.
      
Visualization: Acid-Base Logic Flow

AcidBaseExtraction Start Crude Mixture (Amine + Ketone + Alcohol) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (Phase Separation) Dissolve->AddAcid OrgLayer1 Organic Layer (Contains Ketone/Alcohol) AddAcid->OrgLayer1 Neutrals stay organic AqLayer1 Aqueous Layer (Contains Amine-HCl) AddAcid->AqLayer1 Amine protonates Discard1 Discard (Waste) OrgLayer1->Discard1 Basify Basify with NaOH (pH > 12) (Liberates Free Base) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Purified Amine Free Base) Extract2->FinalOrg

Caption: Logical flow for separating basic amines from neutral impurities using pH manipulation.

Advanced Troubleshooting: Removing the "Dimer"

The Issue: Acid-base extraction fails to remove the secondary amine dimer because it is also basic and protonates/extracts alongside your product. Symptom: The product remains a thick, amber oil and refuses to form a clean white solid.

Method A: High-Vacuum Distillation (The Cleanest Fix)

Because the dimer has nearly double the molecular weight (


 vs 

), their boiling points differ significantly.
  • Equipment: Kugelrohr or Short-path distillation setup.

  • Conditions: High vacuum (< 0.5 mmHg).

  • Procedure:

    • Heat slowly.

    • Fraction 1: Residual solvent/volatiles.

    • Fraction 2 (Product): Distills at moderate temp (likely 100-140°C at 0.5 mmHg, depending on exact vacuum).

    • Residue: The dimer will remain in the boiling flask as a dark gum (do not overheat to decomposition).

Method B: Selective Salt Crystallization (If Distillation is unavailable)

Secondary amine salts are often more soluble in specific organic solvents than primary amine salts.

  • Convert to HCl Salt: Dissolve free base in dry Diethyl Ether. Bubble dry HCl gas or add HCl in Dioxane/Ether.

  • Precipitation: A white solid should form. If it oils out, scratch the glass or add a seed crystal.

  • Recrystallization:

    • Boil the crude salt in a minimum amount of Isopropanol (IPA) .

    • If it doesn't dissolve, add Methanol dropwise.[1]

    • Allow to cool very slowly to room temperature, then to 4°C.

    • Theory: The linear primary amine packs better into a crystal lattice than the bulky secondary dimer. The dimer stays in the "mother liquor."

    • Filter: Wash crystals with cold dry ether.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but I need a solid for stability. What do I do? A: This specific amine has a lipophilic sec-butyl chain and a propyl chain, making the free base naturally oily and resistant to crystallization. You must convert it to a salt.

  • Recommendation: The Hydrochloride (HCl) salt is standard. If that is hygroscopic (absorbs water and turns to goo), try the Fumarate or Tartrate salt. Tartaric acid is particularly useful as it may also help enrich one diastereomer if you are working with chiral material.

Q: The HCl salt turned into a "gum" at the bottom of the flask. How do I fix this? A: This is called "oiling out." It happens when the solvent is too polar or the impurity level is too high.

  • Fix: Decant the solvent. Dissolve the gum in a small amount of Methanol . Add Diethyl Ether until it turns slightly cloudy. Place in the freezer (-20°C) overnight. The slow change in solubility often forces crystallization.

Q: I suspect my starting material (Ketone) is still present. Can I just wash it out? A: Yes. Refer to the Acid-Base Extraction protocol above. If you have already made the salt and it's contaminated, dissolve the salt in water, wash with Ether (removes ketone), then basify and re-extract.[1]

Q: Why is my product yellow/brown? A: Amines oxidize in air to form N-oxides and colored impurities.

  • Fix: During the recrystallization of the salt, add a small amount of Activated Charcoal . Boil for 5 minutes, filter while hot through Celite, and then allow to crystallize. This will remove the color bodies.

Reference Data & Solvent Selection

Solvent Compatibility Table for Recrystallization
Solvent SystemSuitabilityNotes
IPA (Isopropanol) ⭐⭐⭐⭐⭐ (Excellent)Best balance of polarity for this lipophilic amine salt.
Ethanol/Ether ⭐⭐⭐⭐ (Good)Dissolve in hot EtOH, add Ether to turbidity.[1]
Water ⭐ (Poor)The sec-butyl group makes this molecule too lipophilic; solubility will be low or it will form emulsions.
Acetone ⭐⭐ (Risky)Can react with primary amines to form imines (Schiff bases) if heated too long or if acid is present. Avoid if possible.
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard protocols for Acid-Base extraction and Amine purification).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] (Mechanistic insights on dimer formation).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1] Butterworth-Heinemann, 2013.[1] (Specific physical properties and purification data for amine classes).

Sources

Technical Support Center: Crystallization of 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(4-Sec-butylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the crystallization of this primary amine.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[1][2][3] This typically occurs when the melting point of your compound is lower than the temperature of the solution, or when the solution is too concentrated.[2][3] For a compound like this compound, which possesses a non-polar sec-butylphenyl group, it may have a relatively low melting point and a tendency to form supersaturated solutions that are resistant to nucleation.

Causality: The primary amine group can form hydrogen bonds, but the bulky, hydrophobic sec-butylphenyl tail can hinder the orderly arrangement required for crystal lattice formation, promoting a liquid-liquid phase separation instead.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add more of the primary solvent (10-20% increase in volume) to reduce the concentration.[2][4]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Very slow cooling can favor the formation of crystals over oil.[3]

  • Solvent System Modification:

    • Introduce an Anti-Solvent: Slowly add a non-polar solvent in which the amine is poorly soluble (e.g., hexane or heptane) to a solution of the amine in a more polar solvent (e.g., isopropyl alcohol or ethyl acetate). This reduces the overall solubility and can induce crystallization.[4]

    • Experiment with Solvent Mixtures: A systematic approach to screening solvent mixtures can identify a system that provides the optimal solubility curve for crystallization.

Q2: I'm not getting any crystals to form at all. What are the first steps I should take to induce crystallization?

A2: The complete failure of crystals to form is usually due to either excessively high solubility in the chosen solvent or a high energy barrier for nucleation.[3][5]

Troubleshooting Workflow:

G start No Crystals Formed check_concentration Is the solution overly dilute? start->check_concentration concentrate Reduce solvent volume (e.g., rotary evaporation) check_concentration->concentrate Yes scratch Scratch inner surface of the flask with a glass rod check_concentration->scratch No concentrate->scratch seed Introduce a seed crystal (if available) scratch->seed No effect end Crystals Formed scratch->end Success anti_solvent Add an anti-solvent (e.g., hexane) dropwise seed->anti_solvent No effect / No seed seed->end Success refrigerate Cool to lower temperatures (e.g., 4°C or -20°C) anti_solvent->refrigerate No effect anti_solvent->end Success refrigerate->end Success

Caption: Decision workflow for inducing initial crystallization.

Detailed Steps:

  • Increase Concentration: If the compound is too soluble, carefully evaporate some of the solvent to achieve a supersaturated solution.[3]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[4][6]

    • Seeding: If you have a previously obtained crystal of your compound, add a tiny amount to the supersaturated solution. This will provide a template for further crystal growth.[6][7]

  • Reduce Solubility:

    • Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble. For this compound, a non-polar anti-solvent like hexane is a good choice to add to a solution in a more polar solvent.[4]

    • Lower Temperature: Cool the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[5]

Q3: My yield of crystalline material is very low. How can I improve it?

A3: A low yield often indicates that a significant amount of your compound remains dissolved in the mother liquor.[2] This can be due to using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. This will ensure the solution is supersaturated upon cooling.[2]

  • Cooling Optimization: Ensure the crystallization mixture is cooled sufficiently to maximize the amount of product that crystallizes out. Check the solubility of your compound at the final cooling temperature.

  • Mother Liquor Analysis: After filtering your initial crop of crystals, try to obtain a second crop from the mother liquor by:

    • Evaporating a portion of the solvent.

    • Adding more anti-solvent.

    • Cooling to a lower temperature.

  • Solvent Selection: Refer to the solvent properties table below to choose a solvent system where the compound has a steep solubility curve (i.e., high solubility at high temperatures and low solubility at low temperatures).

SolventPolarity IndexBoiling Point (°C)Notes on Use for Amines
Heptane/Hexane0.198/69Good as an anti-solvent.
Toluene2.4111Can be a good primary solvent for aromatic compounds.[8]
Ethyl Acetate4.477A moderately polar solvent, often effective.
Isopropyl Alcohol (IPA)3.982Can dissolve the amine and is a good choice for cooling crystallization.
Acetonitrile5.882A more polar option; may require an anti-solvent.
Q4: The purity of my crystalline product is not improving. What are the likely causes and solutions?

A4: Impurities can become trapped in the crystal lattice, especially if crystallization occurs too quickly.[2] The basic nature of the amine can also lead to interactions with acidic impurities.

Purification Strategies:

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[2] To slow it down:

    • Use slightly more solvent than the minimum required.

    • Allow the solution to cool to room temperature slowly before moving it to a colder environment.

  • Pre-crystallization Purification:

    • Consider a liquid-liquid extraction to remove acidic or basic impurities before attempting crystallization.

    • If the amine is contaminated with non-basic impurities, an acid-base extraction can be highly effective. Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate), extract with aqueous HCl to move the protonated amine to the aqueous layer, wash the aqueous layer with the organic solvent to remove impurities, then basify the aqueous layer and extract the purified amine back into an organic solvent.[8]

  • Salt Formation for Purification: Primary amines can often be purified by forming a salt, which may have more favorable crystallization properties.[8][9][10]

    • Ammonium Salt Crystallization: Dissolve the crude amine in a solvent like isooctane or a toluene/isooctane mixture and bubble CO2 gas through the solution. Primary amines can form ammonium carbamate salts that may selectively crystallize.[11][12]

    • Hydrochloride Salt Formation: Dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in a suitable solvent (e.g., HCl in ether). The resulting hydrochloride salt will often precipitate and can be recrystallized.[10]

Protocol for Purification via HCl Salt Formation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropyl alcohol).

  • Slowly add a stoichiometric amount of a solution of HCl (e.g., 1M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate. If it oils out, add more solvent and warm to dissolve, then cool slowly.

  • Filter the salt and wash with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether).

  • To recover the free amine, dissolve the purified salt in water, basify with a base like NaOH, and extract the free amine with an organic solvent.

Advanced Troubleshooting

Q5: I have tried multiple solvents and still face crystallization issues. What other techniques can I employ?

A5: When standard methods fail, more advanced or alternative techniques can be explored.

Advanced Techniques:

  • Trituration: If the product is an oil or amorphous solid, trituration can sometimes induce crystallization. This involves stirring the material with a solvent in which the desired compound is insoluble but the impurities are soluble.[4]

  • Vapor Diffusion: This is a gentle method for growing high-quality single crystals.

    • Liquid-Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting slow crystal growth.

G cluster_0 Sealed Outer Jar cluster_1 Inner Vial Anti-solvent (liquid) Anti-solvent (liquid) Anti-solvent Vapor Anti-solvent Vapor Solution of Amine Solution of Amine Anti-solvent Vapor->Solution of Amine Diffusion Crystals Crystals Solution of Amine->Crystals Crystallization

Sources

Technical Support Center: Minimizing Side Reactions in the Reduction of 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1-(4-sec-butylphenyl)propan-1-amine, focusing on the critical reduction step. It is designed for researchers, chemists, and drug development professionals aiming to enhance yield, improve purity, and minimize the formation of common side products.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Q1: My reductive amination of 1-(4-sec-butylphenyl)propan-1-one is incomplete. TLC/LC-MS analysis shows significant amounts of the unreacted starting ketone and the intermediate imine. How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent issue in reductive amination, often stemming from an unfavorable equilibrium in the initial imine formation step or insufficient reducing agent activity.[1]

  • Causality: The formation of an imine from a ketone and an amine source (like ammonia or ammonium acetate) is a reversible dehydration reaction.[2] If water is not effectively removed or the equilibrium is not driven forward, the concentration of the imine intermediate will be low, leading to a sluggish or incomplete reduction. Furthermore, the reducing agent must be active enough to reduce the imine but not so reactive that it decomposes under the reaction conditions.

  • Troubleshooting Steps:

    • Optimize pH: Imine formation is typically acid-catalyzed. Maintaining a weakly acidic pH (around 5-7) is crucial. At this pH, the carbonyl oxygen is protonated, activating it for nucleophilic attack by the amine. If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic; if it is too high, the carbonyl is not sufficiently activated.[3][4] Acetic acid is a common and effective catalyst.[5]

    • Increase Amine Source Concentration: Using a molar excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) can shift the equilibrium towards the imine, according to Le Châtelier's principle.[6]

    • Solvent Choice: Using methanol as a solvent has been shown to facilitate rapid and nearly quantitative imine formation, sometimes without the need for additional dehydrating agents.[5][6]

    • Extend Reaction Time: Before adding the reducing agent, allow the ketone and amine source to stir for a sufficient period (e.g., 1-3 hours) to maximize imine formation. Monitor this step by TLC or GC-MS if possible.

    • Check Reducing Agent: Ensure your reducing agent is fresh. Hydride reagents like sodium borohydride can degrade with improper storage. If the reaction still stalls, consider a more potent or selective reagent (see Q2).

Q2: I'm observing a significant amount of 1-(4-sec-butylphenyl)propan-1-ol as a byproduct. How can I prevent the reduction of my starting ketone?

A2: The formation of the corresponding alcohol indicates that your reducing agent is reacting with the starting ketone at a competitive rate with the imine/iminium ion. This is a classic selectivity problem.

  • Causality: Standard sodium borohydride (NaBH₄) can reduce both ketones and imines.[3] If the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction, significant alcohol byproduct will form. The key is to use a reducing agent that shows high selectivity for the protonated imine (iminium ion) over the ketone.

  • Strategic Solutions:

    • Switch to a Selective Reducing Agent: This is the most effective solution.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for reductive aminations.[5] It is a milder and more sterically hindered reducing agent that reacts much faster with the electrophilic iminium ion than with the less reactive ketone.[6][7] It is now one of the most widely used reagents for this transformation due to its high yields and clean reactions.

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions at a controlled pH of 6-7.[8] Under these conditions, it will not significantly reduce ketones.[3] However, due to the high toxicity of cyanide salts that can be generated, NaBH(OAc)₃ is often preferred.

    • Stepwise (Indirect) Procedure: If you must use NaBH₄, you can perform the reaction in two steps. First, form the imine under optimal conditions (e.g., in methanol). Once imine formation is complete, then add the NaBH₄. This temporal separation prevents the borohydride from competing for the ketone.[6]

Q3: My final product is contaminated with a higher molecular weight impurity, which I suspect is a secondary amine dimer. How can I suppress this side reaction?

A3: The formation of a secondary amine, bis(1-(4-sec-butylphenyl)propyl)amine, is a classic over-alkylation side reaction.

  • Causality: The desired primary amine product is nucleophilic and can react with a remaining molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine. This is especially problematic if the concentration of the primary amine product builds up while a significant amount of the ketone is still present.[6][9]

  • Mitigation Strategies:

    • Use a Large Excess of Ammonia: Employing a significant molar excess (e.g., 10 equivalents or more) of the ammonia source (ammonium acetate is common) is the most effective way to minimize this. The high concentration of ammonia outcompetes the primary amine product in reacting with the ketone.[6]

    • Control the Stoichiometry: Ensure the reducing agent is present in sufficient quantity from the beginning of the reduction phase to quickly reduce the primary imine as it forms, minimizing its time to react with the product.

    • Inverse Addition: In some cases, slowly adding the ketone to a mixture of the amine source and the reducing agent can keep the ketone concentration low at any given time, thereby disfavoring the secondary amine formation pathway.

Q4: I'm using catalytic hydrogenation to produce the amine, but my yields are low, and I suspect C-N bond cleavage (hydrogenolysis). How can I avoid this?

A4: The target molecule contains a benzylic amine, which is susceptible to hydrogenolysis—the cleavage of the C-N bond by hydrogen over a catalyst, especially palladium-based ones.[10]

  • Causality: The benzylic C-N bond is relatively weak and can be cleaved under hydrogenolytic conditions, breaking the desired product down into sec-butylpropylbenzene and ammonia. This process is often promoted by standard catalysts like Palladium on Carbon (Pd/C) and acidic conditions.

  • Preventative Measures:

    • Catalyst Selection: Avoid highly active hydrogenolysis catalysts.

      • Use Raney Nickel: Raney Nickel is often a good alternative for reducing nitriles and imines where hydrogenolysis of a benzylic group is a concern.[11]

      • Use Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often reported to be more active for hydrogenation but can sometimes be less prone to causing hydrogenolysis than standard Pd/C, though it should still be used with caution.[12]

    • Optimize Reaction Conditions:

      • Lower Temperature and Pressure: Conduct the hydrogenation at the lowest temperature and pressure that still allow for a reasonable reaction rate.

      • Avoid Acid: Do not use acidic solvents or additives. Acids can protonate the amine, which can facilitate the cleavage.[12] A neutral solvent like ethanol or methanol is preferable.

    • Monitor the Reaction Carefully: Over-running the reaction can increase the likelihood of side reactions. Stop the reaction as soon as the starting material is consumed (monitored by TLC or GC).

Data Summary: Comparison of Reducing Agents for Reductive Amination

The choice of reducing agent is critical for maximizing yield and purity. The table below summarizes the properties of common reagents used for the reductive amination of 1-(4-sec-butylphenyl)propan-1-one.

Reducing AgentTypical Solvent(s)Operating pHSelectivity (Imine vs. Ketone)Key AdvantagesCommon Side Reactions/Disadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol7 - 10Low to ModerateInexpensive, readily available.[13]Reduces starting ketone, leading to alcohol byproduct.[3]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, MeCN6 - 7HighHighly selective for iminium ions; stable in weakly acidic conditions.[8]Highly toxic; generates cyanide waste.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, MeCN~5 (weakly acidic)Very HighExcellent selectivity, mild, non-toxic byproducts, high yields.[5][6]More expensive than NaBH₄; can be moisture-sensitive.
H₂ / Catalyst (e.g., Raney Ni)Ethanol, MethanolNeutralN/A (Stepwise)"Green" reagent, high atom economy.Potential for hydrogenolysis of the benzylic C-N bond; requires H₂ gas.[10]
Optimized Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize the yield and purity of this compound by leveraging a highly selective reducing agent and optimized reaction conditions to suppress common side reactions.

Materials:

  • 1-(4-sec-butylphenyl)propan-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-sec-butylphenyl)propan-1-one (1.0 eq).

  • Imine Formation: Add ammonium acetate (10.0 eq) followed by the solvent (DCE or THF, to make a ~0.2 M solution of the ketone). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. A slight exotherm may be observed.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours. Check for the disappearance of the starting ketone and intermediate imine.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine is often of high purity, but can be further purified by column chromatography or distillation if necessary.

Visualizations
Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing and solving common issues encountered during the reduction synthesis.

TroubleshootingWorkflow Start Problem Observed: Low Yield / Impure Product Check_Completion Is the reaction incomplete? (Ketone/Imine remains) Start->Check_Completion Alcohol_Byproduct Is alcohol byproduct present? Check_Completion->Alcohol_Byproduct No Sol_Incomplete Solution: 1. Optimize pH (5-7). 2. Increase [NH₃ source]. 3. Extend imine formation time. Check_Completion->Sol_Incomplete Yes Dimer_Byproduct Is secondary amine (dimer) present? Alcohol_Byproduct->Dimer_Byproduct No Sol_Alcohol Solution: 1. Switch to NaBH(OAc)₃. 2. Use NaBH₃CN (pH 6-7). 3. Perform stepwise reduction. Alcohol_Byproduct->Sol_Alcohol Yes Hydrogenolysis Using H₂/Pd? Suspect C-N cleavage? Dimer_Byproduct->Hydrogenolysis No Sol_Dimer Solution: 1. Use large excess of NH₃ source (>10 eq). 2. Ensure sufficient reducing agent. Dimer_Byproduct->Sol_Dimer Yes Sol_Hydrogenolysis Solution: 1. Switch catalyst (e.g., Raney Ni). 2. Lower H₂ pressure/temp. 3. Avoid acidic conditions. Hydrogenolysis->Sol_Hydrogenolysis Yes

Caption: Troubleshooting flowchart for amine synthesis.

References
  • Benchchem. (n.d.). 1-(4-Isobutylphenyl)propan-1-amine|Arylalkylamine Research Chemical.
  • ECHEMI. (n.d.). Reduction of oximes with lithium aluminium hydride.
  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main.
  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination.
  • ACS Publications. (2007, October 25). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Retrieved February 25, 2026, from [Link]

  • Benchchem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Journal of the American Chemical Society. (n.d.). Reduction of oximes with lithium aluminum hydride.
  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved February 25, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 25, 2026, from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation.
  • ResearchGate. (n.d.). Hydrogenolysis of benzylic amines 16a-d. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved February 25, 2026, from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved February 25, 2026, from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved February 25, 2026, from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved February 25, 2026, from [Link]

  • University of Liverpool. (n.d.). II Reduction Reactions.
  • Springer. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis.

Sources

Technical Support Center: Stability & Handling of 1-(4-Sec-butylphenyl)propan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Triage

The Problem: Researchers frequently report that the hydrochloride (HCl) salt of 1-(4-Sec-butylphenyl)propan-1-amine exhibits severe hygroscopicity. Upon exposure to ambient humidity, the crystalline solid rapidly adsorbs atmospheric water, transitioning into a sticky gum or a liquid oil (deliquescence). This compromises gravimetric accuracy, chemical stability, and formulation viability.

The Science: This molecule combines a lipophilic tail (sec-butylphenyl) with a hydrophilic head (primary amine).[1] While the sec-butyl group adds bulk, the primary amine hydrochloride moiety forms a crystal lattice with high hydration potential. The chloride ion (


) is small and has a high charge density, acting as a hydrogen bond acceptor for atmospheric water, breaking the crystal lattice energy barrier.
🚨 Emergency Protocol: Rescuing a Deliquescent Sample

If your sample has already turned into an oil/gum, follow this immediate recovery workflow:

RescueProtocol Start State: Sample is Oily/Sticky Step1 1. Dissolve in Anhydrous DCM (Dichloromethane) Start->Step1 Step2 2. Add Drying Agent (MgSO4 or Na2SO4) Step1->Step2 Step3 3. Filter & Rotary Evaporate (Bath < 40°C) Step2->Step3 Step4 4. High Vacuum Drying (> 4 hours, w/ P2O5 trap) Step3->Step4 Decision Is it Solid? Step4->Decision Success Store in Desiccator (Argon flushed) Decision->Success Yes Failure Proceed to Salt Exchange (See Section 3) Decision->Failure No (Remains Oil)

Figure 1: Emergency recovery workflow for deliquescent amine salts.

Root Cause Analysis: Why HCl Fails

The failure of the HCl salt is not a random occurrence; it is a predictable outcome of Crystal Lattice Energy Mismatch .

  • Counterion Size: Chloride is a small, "hard" anion.[1] The this compound cation is large and "soft" (lipophilic). This size mismatch often creates voids in the crystal lattice where water molecules can intrude.

  • Hydrogen Bonding: The primary amine (

    
    ) has three hydrogen bond donors.[1] Chloride is a strong H-bond acceptor. If the lattice energy isn't high enough to lock these bonds internally, the surface amine groups will grab water molecules from the air instead.
    
  • The Solution: You must replace the counterion. We need a "softer," larger anion that matches the lipophilicity of the sec-butylphenyl chain, creating a tighter, water-excluding lattice.

The Permanent Fix: Salt Screening Protocol

To resolve hygroscopicity permanently, you must switch from a Halide salt (HCl/HBr) to an Organic salt. Based on the structural properties of this compound, the following counterions are statistically most likely to yield stable, non-hygroscopic solids.

Recommended Counterion Candidates
PriorityCounterionAcid ReagentRationale
1 (Top Pick) Tosylate p-Toluenesulfonic acidMatches the aromaticity of the amine; forms stable packing.
2 Fumarate Fumaric acidBidentate H-bonding often "locks" the lattice; usually non-hygroscopic.
3 Maleate Maleic acidSimilar to fumarate but different geometry; good backup.[1]
4 Succinate Succinic acidGood for lipophilic amines; generally GRAS (safe).[1]
Experimental Workflow: Salt Exchange

Do not attempt to make the new salt directly from the wet HCl salt.[1] You must generate the Free Base first.

Step 1: Free Basing

  • Dissolve the hygroscopic HCl salt in water.

  • Adjust pH to >12 using 1M NaOH. The solution will turn cloudy as the amine oil separates.

  • Extract 3x with MTBE (Methyl tert-butyl ether) or DCM.

  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to obtain the Amine Free Base (Oil) .
    

Step 2: Crystallization of New Salt (The "Slurry Dosing" Method) This method is superior to simple evaporation as it encourages thermodynamic stability.[1]

  • Dissolve 1 equivalent of Amine Free Base in a solvent (Isopropanol or Ethyl Acetate).

  • Dissolve 1 equivalent of the Acid (e.g., p-Toluenesulfonic acid monohydrate) in the same solvent (warm if necessary).

  • Slowly add the Acid solution to the Amine solution with vigorous stirring.

  • Crucial Step: If oiling occurs (separation of a second liquid phase), heat the mixture until clear, then let it cool very slowly (1°C/min). Seed with a crystal if available.

  • Filter the resulting solids and wash with cold solvent.

Salt Selection Logic & Decision Tree

Use this logic flow to determine the next step if the Tosylate salt also fails (unlikely, but possible).

SaltSelection Input Amine Free Base Screen1 Screen 1: Sulfonates (Tosylate, Mesylate) Input->Screen1 Check1 Stable Solid? Screen1->Check1 Screen2 Screen 2: Dicarboxylates (Fumarate, Succinate) Check1->Screen2 No (Hygroscopic) Final Scale Up Candidate Check1->Final Yes Check2 Stable Solid? Screen2->Check2 Screen3 Screen 3: Hydroxy-acids (Tartrate, Citrate) Check2->Screen3 No Check2->Final Yes Screen3->Final Success Fail Use Amorphous Dispersion or Lipid Formulation Screen3->Fail Failure

Figure 2: Systematic Salt Selection Strategy for Lipophilic Amines.

Frequently Asked Questions (FAQ)

Q1: Why can't I just dry the HCl salt in an oven? A: You can, but it is a temporary fix. As soon as you remove it from the oven/desiccator, the lattice will begin re-absorbing moisture. For long-term storage or accurate dosing, the HCl salt is thermodynamically unsuitable for this specific molecule.

Q2: Will changing the salt affect the biological activity? A: In solution (in vitro or in vivo), the salt dissociates completely into the amine cation and the anion.[1] The biological activity of the amine remains unchanged. However, the solubility and dissolution rate will change, which can affect pharmacokinetics (PK) in animal studies.

Q3: The Tosylate salt formed a gel. What went wrong? A: You likely trapped solvent in the crystal lattice (solvate formation) or cooled it too quickly.[1]

  • Fix: Re-dissolve in boiling solvent (try switching from Isopropanol to Acetone/Ethanol mix), and let it cool to room temperature over 4-6 hours. Stirring during cooling helps prevent gelation.

Q4: Can I use sulfuric acid (Sulfate salt)? A: Sulfate is often a risky choice for this class of amines.[1] It frequently forms hydrates (absorbing water into the crystal structure intentionally), which can lead to variable molecular weight and dosing errors. Stick to Tosylate or Fumarate .

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.

    • The authoritative text on salt selection, explaining the pKa rule and counterion selection for lipophilic amines.
  • Kumar, L., et al. (2007). "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3). Link

    • Overview of the decision matrix for selecting counterions based on hygroscopicity profiles.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427–435.

    • Provides the statistical probability of success for different anions (Tosylate/Fumar

Sources

Technical Support Center: Thermal Analysis of 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Methodology) Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Scope: Thermal stability profiling, kinetic modeling, and degradation mechanism elucidation.

Executive Summary & Chemical Context

This guide addresses the thermal characterization of 1-(4-Sec-butylphenyl)propan-1-amine , a primary benzylic amine. Unlike simple aliphatic amines, this molecule possesses a reactive benzylic center susceptible to specific degradation pathways—primarily oxidative deamination and C-N bond homolysis.

Critical Warning: Primary amines are "CO₂ sponges." Atmospheric exposure leads to carbamate formation, often misidentified as early thermal degradation in TGA data. This guide prioritizes distinguishing between artifactual volatility and intrinsic chemical instability.

Module 1: Experimental Configuration & Protocol

Q1: My TGA curve shows a 2-3% weight loss starting at 60°C, well below the predicted boiling point. Is the sample degrading?

Diagnosis: Likely Carbamate Dissociation , not intrinsic degradation. Primary amines react with atmospheric CO₂ to form carbamate salts. Upon heating, these salts decompose back into the amine and CO₂ gas, creating a false "degradation" step.

Troubleshooting Protocol:

  • Pre-Experiment Handling: Store the sample in a desiccator under Argon. Do not weigh the sample in open air for extended periods.

  • In-Situ Drying: Program a TGA isothermal hold at 50°C for 10 minutes under flowing Nitrogen (50 mL/min) before starting the ramp. If the weight stabilizes, the initial loss was moisture/CO₂.

  • Pan Selection: Use Aluminum Oxide (Ceramic) or Gold pans.

    • Why? Liquid amines can dissolve the oxide layer on standard Aluminum pans at high temperatures (>250°C), causing alloying and exothermic artifacts in DSC.

Q2: How do I distinguish between evaporation and decomposition?

Diagnosis: The "Pinhole Effect" is required. For volatile liquids like this compound, evaporation often overlaps with decomposition.

The "Pinhole" Method:

  • Hermetic Seal: Seal the liquid in a hermetic pan.

  • Laser Pinhole: Pierce the lid with a laser or a 50-75 µm needle.

  • Physics: This creates a "self-generated atmosphere." The vapor pressure builds up inside the pan, suppressing evaporation until the boiling point is reached.

    • Result: Weight loss due to evaporation is shifted to higher temperatures. Any weight loss before this shift that remains constant is likely decomposition.

Module 2: Degradation Mechanisms

Q3: What are the primary degradation products I should look for in LC-MS/GC-MS?

Analysis: This molecule is a benzylic amine .[1] The carbon alpha to the nitrogen is also attached to the aromatic ring. This position is chemically "soft" and prone to oxidation.

Primary Pathway: Oxidative Deamination Even trace oxygen leads to the formation of the corresponding ketone.

  • Mechanism: Hydrogen abstraction at the benzylic position

    
     Imine formation 
    
    
    
    Hydrolysis.
  • Target Analyte: 1-(4-sec-butylphenyl)propan-1-one.

Secondary Pathway: Dimerization (Condensation) As the ketone forms, it reacts with the remaining primary amine.

  • Target Analyte: Schiff Base (Imine) dimers.

Visualization: Degradation Pathway

DegradationPathway Amine Parent Amine (C13H21N) Radical Benzylic Radical Intermediate Amine->Radical H Abstraction (Heat/O2) Imine Imine Intermediate Radical->Imine -H• Ketone Ketone Product (Oxidative Deamination) Imine->Ketone +H2O (Hydrolysis) Ammonia NH3 (Gas) Imine->Ammonia Dimer Schiff Base Dimer (Secondary Product) Ketone->Dimer + Parent Amine (Condensation)

Figure 1: Proposed thermal degradation pathway highlighting the oxidative deamination route common to benzylic amines.

Module 3: Kinetic Analysis (Advanced)

Q4: My Arrhenius plot is non-linear. Why is the activation energy ( ) changing?

Diagnosis: Change in Reaction Mechanism (Phase Dependent). Standard Arrhenius models assume a single-step reaction. However, for liquids:

  • Low Temp: Reaction is limited by chemical bond breaking (high

    
    ).
    
  • High Temp: As the sample enters the gas phase, diffusion kinetics or gas-phase pyrolysis mechanisms take over (often lower

    
    ).
    

Solution: Use Isoconversional Methods (Model-Free) Do not force a first-order fit. Use the Friedman or Ozawa-Flynn-Wall (OFW) methods.

Protocol:

  • Run TGA at 3, 5, 10, and 20 °C/min.

  • Extract the temperature (

    
    ) at specific conversion levels (
    
    
    
    ).
  • Plot

    
     vs 
    
    
    
    for each
    
    
    .
  • If the slopes (and thus

    
    ) vary significantly with 
    
    
    
    , the mechanism is complex (e.g., autocatalytic degradation by the amine group).

Summary of Key Data Points

ParameterValue / RecommendationContext
Pan Type Gold (Au) or Alumina (

)
Aluminum pans may react with amines >250°C.
Atmosphere Nitrogen (Inert) Oxygen triggers rapid benzylic oxidation.
Flow Rate 50-100 mL/min High flow needed to remove NH3 and prevent autocatalysis.
Critical Event Oxidative Deamination Converts Amine

Ketone.
Artifact Risk High (Carbamates) Pre-dry sample at 50°C to confirm purity.

Workflow Diagram: Characterization Pipeline

Workflow Start Sample: 1-(4-Sec-butylphenyl) propan-1-amine Prep Prep: Load in Glovebox (N2) Use Pinhole Gold Pan Start->Prep TGA Step 1: TGA (Modulated) Sep. Volatility vs. Decomp Prep->TGA DSC Step 2: DSC Identify Tg & Exotherms Prep->DSC ProductAnalysis Step 3: GC-MS / LC-MS Confirm Ketone/Dimer TGA->ProductAnalysis Collect Off-gas DSC->ProductAnalysis Extract Residue Kinetics Step 4: Kinetic Modeling Friedman Isoconversional ProductAnalysis->Kinetics Define Mechanism

Figure 2: Recommended experimental workflow to isolate intrinsic thermal stability from experimental artifacts.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Benzenepropanamine (Analogous Structure). National Institute of Standards and Technology.[2] [Link][2]

  • ASTM International. ASTM E1641-16: Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method.[Link]

  • Vyazovkin, S., et al. ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 2011. [Link]

  • Royal Society of Chemistry. Oxidative deamination mechanisms of benzylic amines. ChemComm, 2015. [Link]

  • Mettler Toledo. Thermal Analysis of Amines: Pan Compatibility Guide.[Link]

Sources

Validation & Comparative

1H NMR Spectrum Interpretation of 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Structural Context[1][2][3]

This guide provides a definitive interpretation of the 1H NMR spectrum for 1-(4-sec-butylphenyl)propan-1-amine . This molecule is a substituted phenethylamine homolog, often encountered as a chiral intermediate in the synthesis of bioactive ligands or as a target in forensic analysis of novel psychoactive substances.

The primary analytical challenge lies not just in confirming the amine functionality, but in distinguishing the sec-butyl substituent from its structural isomers (n-butyl, iso-butyl, and tert-butyl). This guide focuses on the specific spectral "fingerprints" required to validate the sec-butyl moiety and the successful formation of the benzylic amine.

The Molecule at a Glance[4][5]
  • Chemical Formula:

    
    
    
  • Key Structural Features:

    • Para-substituted Benzene Ring: Creates a characteristic AA'BB' splitting pattern.

    • Sec-Butyl Group: Contains a chiral center, creating a complex aliphatic region with distinct methyl signals (doublet vs. triplet).

    • Propyl-amine Chain: Features a benzylic methine proton (

      
      -to-amine) that shifts significantly during synthesis from the ketone precursor.
      

Structural Analysis & Predicted Spectral Data

The interpretation is broken down by magnetic environment. The chemical shifts (


) provided are estimated based on substituent additivity rules (Curphy-Morrison) and empirical data for alkylbenzenes.
A. The Aromatic Region ( 7.10 – 7.30 ppm)[6]
  • Signal: Two doublets (roofing effect likely) or a multiplet.

  • Integration: 4H.

  • Interpretation: The 1,4-disubstitution (para) pattern typically results in an AA'BB' system.

    • 
       ~7.25:  Protons ortho to the amine-bearing chain (deshielded by the benzylic nitrogen environment).
      
    • 
       ~7.15:  Protons ortho to the sec-butyl group (shielded by the alkyl donation).
      
  • Diagnostic Value: Confirms para-substitution. If this appears as a singlet (like in toluene) or complex multiplet (meta/ortho), the substitution pattern is incorrect.

B. The Benzylic Amine Methine ( 3.80 – 3.95 ppm)
  • Signal: Triplet (t) or dd (due to diastereotopic neighboring protons).

  • Integration: 1H.

  • Interpretation: This is the proton on the carbon attached to the nitrogen (

    
    ).
    
  • Diagnostic Value: Critical. In the ketone precursor (propiophenone derivative), this signal is absent. Its appearance proves the reduction of the ketone to the amine.

C. The Sec-Butyl Group (The "Fingerprint" Region)

This region distinguishes this molecule from its isomers.

  • Benzylic Methine (

    
    ): 
    
    • Shift:

      
       ~2.55 ppm.
      
    • Splitting: Multiplet (sextet-like).

    • Integration: 1H.

  • Sec-Butyl Methylene (

    
    ): 
    
    • Shift:

      
       ~1.55 – 1.65 ppm.
      
    • Splitting: Multiplet (diastereotopic protons).

    • Integration: 2H.

  • Sec-Butyl Methyls (Distinct Signals):

    • Doublet (

      
       ~1.22 ppm):  Arises from the methyl group attached directly to the benzylic methine (
      
      
      
      ).
    • Triplet (

      
       ~0.82 ppm):  Arises from the terminal methyl of the ethyl chain (
      
      
      
      ).
D. The Propyl Chain (Amine Side)
  • Methylene (

    
    ): 
    
    
    
    ~1.6 – 1.8 ppm (Multiplet, 2H).
  • Terminal Methyl:

    
     ~0.90 ppm (Triplet, 3H). Note: This may overlap with the sec-butyl terminal methyl.
    
E. Amine Protons ( )
  • Shift:

    
     1.5 – 2.5 ppm (Variable).
    
  • Signal: Broad singlet.

  • Note: Position depends on concentration and solvent moisture.

    
     shake will eliminate this peak.
    

Comparative Analysis: Sec-Butyl vs. Alternatives

In drug development and synthesis, "butyl" isomers are common contaminants or incorrect products. The table below outlines how to distinguish the target product from its closest analogs.

Table 1: Distinguishing Butyl Isomers by 1H NMR
FeatureTarget: Sec-Butyl Alternative: Tert-Butyl Alternative: n-Butyl
Benzylic Alkyl Proton Multiplet (1H) at ~2.55 ppmAbsent (Quaternary Carbon)Triplet (2H) at ~2.60 ppm
Methyl Signals 1 Doublet + 1 Triplet 1 Strong Singlet (9H) at ~1.3 ppm1 Triplet (Terminal)
Aliphatic Complexity High (Chiral center splitting)Low (Symmetrical)Moderate (Standard chain)
Diastereomers? Yes (Mixture of RR/SS, RS/SR)NoNo
Advanced Insight: The Diastereomer Problem

Because this compound has two chiral centers (one at the sec-butyl group, one at the amine), the product is a mixture of diastereomers.

  • Observation: In high-field NMR (>400 MHz), you may see "doubling" of signals, particularly the methyl doublets or the benzylic methines.

  • Interpretation: Do not mistake this for impurity. It is intrinsic to the molecule unless a stereoselective synthesis was used.

Experimental Protocol

To ensure a valid spectrum for comparison, follow this standardized acquisition protocol.

Step 1: Sample Preparation
  • Solvent:

    
     (Chloroform-d) is preferred for resolution of the aliphatic region.
    
    • Alternative:

      
       if the amine salt (HCl) is being analyzed. Note that in DMSO, the 
      
      
      
      protons will appear as a broad signal at
      
      
      8.0+.
  • Concentration: 10–15 mg of freebase oil in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (drying agents) which cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Scans (NS): 16 (sufficient for 1H), 64+ for 13C.

  • Relaxation Delay (D1): Set to

    
     1.0 second to ensure accurate integration of the methyl protons.
    

Visualization of Interpretation Logic

The following diagrams illustrate the decision process for validating the structure.

Diagram 1: Isomer Discrimination Logic

IsomerLogic Start Analyze Alkyl Region (0.8 - 3.0 ppm) CheckBenzylic Check Benzylic Region (~2.5 - 2.7 ppm) Start->CheckBenzylic Singlet Singlet (9H) observed? CheckBenzylic->Singlet TertButyl Conclusion: Tert-Butyl Analog (Incorrect Structure) Singlet->TertButyl Yes Multiplet Multiplet (1H) or Triplet (2H)? Singlet->Multiplet No CheckMethyls Check Methyl Splitting (~0.8 - 1.3 ppm) Multiplet->CheckMethyls DoubletTriplet 1 Doublet + 1 Triplet present? CheckMethyls->DoubletTriplet SecButyl Conclusion: Sec-Butyl (Target) CONFIRMED DoubletTriplet->SecButyl Yes OnlyTriplet Only Triplets present? DoubletTriplet->OnlyTriplet No NButyl Conclusion: n-Butyl Analog (Incorrect Structure) OnlyTriplet->NButyl Yes

Caption: Logical flow for distinguishing the target sec-butyl compound from common tert-butyl and n-butyl impurities.

Diagram 2: Spectral Assignment Workflow

AssignmentFlow Sample Crude Product Process Dissolve in CDCl3 Filter Sample->Process Acquire Acquire 1H NMR Process->Acquire Analyze Analyze Shifts Acquire->Analyze Aromatic 7.1-7.3 ppm (AA'BB' System) Analyze->Aromatic Check Ring Methine 3.8-4.0 ppm (CH-NH2) Analyze->Methine Check Amine Alkyl 0.8-1.6 ppm (Doublet & Triplet) Analyze->Alkyl Check Sidechain Validation Structure Validated Aromatic->Validation Methine->Validation Alkyl->Validation

Caption: Step-by-step workflow for sample processing and spectral assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for additivity rules and fragment analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for sec-butylbenzene and tert-butylbenzene fragment shifts).

  • PubChem. (2024). 1-Phenylpropan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link] (Base structure comparison).

  • Master Organic Chemistry. (2020). Reductive Amination: Mechanism and Practice. Retrieved from [Link] (Context for the synthesis of the target amine from ketone precursors).

Sources

Comparative Guide: HPLC Method Development for 1-(4-Sec-butylphenyl)propan-1-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Developing a purity method for 1-(4-Sec-butylphenyl)propan-1-amine presents a classic chromatographic paradox: the molecule is simultaneously highly lipophilic and basic. Standard generic methods often fail, yielding tailing peaks that mask impurities and compromise quantitation limits.

This guide challenges the traditional "Low pH C18" approach. Through comparative analysis, we demonstrate that High pH Reversed-Phase Chromatography (pH 10.0) on Hybrid Silica is the superior methodology, offering a 3-fold improvement in peak symmetry and enhanced selectivity for synthesis impurities compared to traditional acidic conditions.

Analyte Profile: The "Lipophilic Base" Challenge
  • Target: this compound[1]

  • Functional Groups: Primary Amine (Basic, pKa ~9.5–10.5), Sec-butyl + Phenyl + Propyl chain (High Hydrophobicity).

  • Stereochemistry: Two chiral centers (one at the sec-butyl group, one at the benzylic amine position). This results in diastereomers that must be resolved from process impurities.

  • Critical Quality Attribute (CQA): Tailing Factor (

    
    ) < 1.2 to ensure resolution of closely eluting diastereomers and regioisomers.
    

Comparative Methodology: The Three Approaches

We evaluated three distinct separation strategies. The data below synthesizes performance metrics typical for this class of aryl-amines.

Method A: The Traditional Acidic (Baseline)
  • Column: Standard C18 (5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).

  • Mechanism: The amine is fully protonated (

    
    ). Retention is solely hydrophobic.
    
  • Outcome: FAILURE. The positively charged amine interacts with residual silanols (

    
    ) on the silica surface via cation exchange. This causes severe tailing (
    
    
    
    ), masking low-level impurities.
Method B: The "Ion-Pair" Patch
  • Column: Standard C18.[2]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Mechanism: TFA forms a hydrophobic ion pair with the amine, masking the charge and blocking silanols.

  • Outcome: ACCEPTABLE BUT FLAWED. Peak shape improves (

    
    ), but TFA suppresses ionization in LC-MS (making impurity identification difficult) and equilibrates slowly.
    
Method C: The "High pH" Hybrid (Recommended)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4]

  • Mechanism: At pH 10, the amine is deprotonated (Neutral,

    
    ). Silanol interactions are eliminated. Hydrophobic retention increases significantly.
    
  • Outcome: SUPERIOR. Perfect symmetry (

    
    ), higher retention allows higher organic starting conditions (better desolvation in MS), and unique selectivity for diastereomers.
    
Comparative Data Summary
MetricMethod A (Formic Acid)Method B (TFA)Method C (High pH Hybrid)
pH 2.72.010.0
Tailing Factor (

)
2.2 (Fail)1.3 (Pass)1.08 (Excellent)
Plate Count (

)
~4,500~9,000~14,500
Resolution (

)
*
1.21.83.5
MS Sensitivity HighLow (Suppression)High

*Resolution measured between the main peak and the nearest regioisomer impurity.

The Science of Selection: Why High pH?

The decision to move to High pH is based on the Henderson-Hasselbalch equation and surface chemistry.

  • Silanol Suppression: Silica supports have acidic silanols (pKa ~4-8). At pH 10, they are ionized, but the analyte is neutral. Without a positive charge on the amine, there is no cation-exchange mechanism to cause tailing.

  • Hybrid Particle Necessity: Standard silica dissolves at pH > 8. You must use "Hybrid" (organo-silica) columns (e.g., bridged ethyl hybrid) which are stable up to pH 12.

  • Diastereomer Separation: The neutral amine adopts a more rigid conformation than the protonated ammonium species, often enhancing the separation of the diastereomeric pairs (R,R/S,S vs R,S/S,R) inherent to the sec-butyl and benzylic centers.

Visualization: Method Selection Logic

MethodSelection Start Analyte: this compound CheckpH Is the column Hybrid/Polymer? Start->CheckpH StandardSilica Standard Silica CheckpH->StandardSilica No HybridSilica Hybrid (BEH/Gemini) CheckpH->HybridSilica Yes LowPH Method A: Low pH (Formic/TFA) Risk: Tailing or MS Suppression StandardSilica->LowPH Must use acidic pH HighPH Method C: High pH (pH 10) Ammonium Bicarbonate HybridSilica->HighPH Recommended ResultLow Protonated Amine (NH3+) Interacts with Silanols LowPH->ResultLow ResultHigh Neutral Amine (NH2) Hydrophobic Interaction Only High Efficiency HighPH->ResultHigh

Figure 1: Decision matrix for selecting the stationary phase and pH conditions. Hybrid particles enable the High pH pathway, eliminating silanol interactions.

Detailed Experimental Protocol (Method C)

This protocol is validated for robustness and transferability.

Reagents & Preparation[5]
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide (

    
    ). Note: Prepare fresh daily to prevent pH drift due to 
    
    
    
    absorption.
  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile (Ensure sample solubility; do not use acidic diluent as it may cause peak splitting upon injection into high pH mobile phase).

Chromatographic Conditions[2][6][7][8][9]
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid C18).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for hydrophobic amines).

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 215 nm (Amine absorption) and 254 nm (Phenyl ring).

    • Tip: 215 nm provides higher sensitivity for the amine but picks up more baseline noise. 254 nm is more selective for the aromatic ring.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold
1.009010Start Elution
10.001090Gradient Ramp
12.001090Wash
12.109010Re-equilibration
15.009010End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor: NMT (Not More Than) 1.2 for the main peak.

  • Precision: RSD

    
     2.0% for retention time and area (n=5 injections).
    
  • Resolution: If diastereomers are present (often seen as a "doublet" or shoulder), valley-to-peak ratio should be < 50%.

Advanced Troubleshooting: Isomer Separation

If the this compound sample contains regioisomers (e.g., ortho- or meta- isomers from the alkylation step), C18 may not provide sufficient selectivity even at high pH.

Alternative Strategy: Switch to a Pentafluorophenyl (PFP) column.[5]

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and shape selectivity.[5] The fluorine atoms create a "cavity" that discriminates between ortho/meta/para substitution patterns more effectively than C18.
  • Condition: Use Methanol instead of Acetonitrile to enhance

    
    -
    
    
    
    interactions.
Workflow Visualization

HPLCWorkflow Sample Sample Prep (50:50 ACN:H2O) Injector Injector 2 µL Sample->Injector Column Hybrid C18 pH 10.0 Injector->Column High pH Eluent Detector UV/MS 215/254 nm Column->Detector Neutral Amine Data Data Analysis Check Tf < 1.2 Detector->Data

Figure 2: Optimized workflow for purity analysis.

References

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Notes.[2] Link

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[2] Journal of Chromatography A. Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Link

  • Element Lab Solutions. (2022). Peak Tailing in HPLC: Causes and Solutions. Element Materials Technology. Link

Sources

GC-MS validation protocols for 1-(4-Sec-butylphenyl)propan-1-amine detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection and quantification of 1-(4-Sec-butylphenyl)propan-1-amine presents a specific analytical challenge due to its structural isomerism.[1] As a regioisomer of the butyl-substituted amphetamine class, this compound requires a validation protocol that strictly adheres to ICH Q2(R1) and SWGDRUG guidelines to prevent false positives arising from n-butyl, iso-butyl, or tert-butyl analogs, as well as positional isomers (e.g., propan-2-amine derivatives).

This guide compares two primary methodologies: Direct Injection GC-MS (EI) versus Chemical Derivatization (PFPA) . While direct injection offers speed, our experimental data and validation metrics indicate that derivatization is the superior protocol for forensic and clinical defensibility, offering a 40% improvement in peak symmetry and unique spectral ions for isomeric discrimination.

Part 1: The Analytical Challenge

The target analyte, This compound , possesses two critical structural features that dictate the validation strategy:

  • The Amine Position: Unlike standard amphetamines (propan-2-amines) which yield a dominant m/z 44 base peak, this 1-amino isomer undergoes

    
    -cleavage to lose the ethyl group, retaining the aromatic ring in the base peak fragment.
    
  • The Sec-Butyl Group: Differentiating the sec-butyl substituent from n-butyl or iso-butyl isomers on the phenyl ring is difficult using standard 70 eV Electron Ionization (EI) alone, as the molecular ions (

    
    ) are identical and tropylium ion formation (m/z 91/105) is common to all.
    
Comparative Methodology Overview
FeatureMethod A: Direct Injection (EI)Method B: PFPA Derivatization (Recommended)
Sample Prep Time Low (< 15 mins)Medium (45 mins)
LOD (S/N > 3) ~50 ng/mL~10 ng/mL
Peak Symmetry (

)
1.8 - 2.5 (Significant Tailing)1.0 - 1.1 (Gaussian)
Isomer Resolution Marginal (

)
Excellent (

)
Mass Spectral Specificity Generic amine fragmentsUnique perfluoroacyl-ions

Part 2: Detailed Experimental Protocols

Method A: Direct Injection (Screening Only)

Use strictly for high-concentration raw material screening. Not recommended for trace biological analysis.

  • Column: SH-Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Splitless (1 min).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Observation: Primary amines interact with active sites (silanols) in the liner and column, leading to peak tailing and variable retention times, compromising the Precision pillar of validation.

Method B: PFPA Derivatization (Validation Standard)

This workflow neutralizes the amine polarity, stabilizes the molecule, and adds mass for higher m/z monitoring.

Reagents:
  • Pentafluoropropionic anhydride (PFPA).

  • Ethyl Acetate (LC-MS Grade).

  • Buffer: 0.1 M Carbonate buffer (pH 9.5).

Step-by-Step Workflow:
  • Extraction: Add 1 mL sample (urine/blood) to 200 µL carbonate buffer. Add 3 mL Ethyl Acetate. Vortex (5 min), Centrifuge (3000 rpm, 5 min).

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under

    
     at 40°C.
    
  • Derivatization: Reconstitute residue in 50 µL Ethyl Acetate + 50 µL PFPA.

  • Incubation: Cap and heat at 70°C for 20 minutes.

  • Dry & Reconstitute: Evaporate to dryness. Reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Injection: 1 µL Splitless.

Part 3: Validation Protocol (ICH Q2(R1) & SWGDRUG)

To validate Method B, you must generate the following data.

Specificity (Isomeric Discrimination)

The most critical parameter for this analyte. You must demonstrate baseline separation between the target and its closest isomers.

  • Experiment: Prepare a mixed standard containing:

    • Target: this compound.

    • Isomer 1: 1-(4-n-butylphenyl)propan-1-amine.

    • Isomer 2: 1-(4-tert-butylphenyl)propan-1-amine.

    • Isomer 3: 1-(4-Sec-butylphenyl)propan-2-amine (Amphetamine analog).

  • Acceptance Criteria: Resolution (

    
    ) between all peaks must be 
    
    
    
    .
  • Mass Spectral Logic:

    • Target (1-amine): Base peak is

      
      .
      
    • Isomer 3 (2-amine): Base peak is

      
      .[2]
      
    • Note: Derivatization shifts these masses significantly, aiding detection.

Linearity & Range
  • Range: 10 ng/mL – 1000 ng/mL.

  • Points: Minimum 6 non-zero calibration points.

  • Weighting:

    
     weighted linear regression is required due to heteroscedasticity in MS data.
    
  • Criteria:

    
    ; Residuals < ±20%.
    
Precision (Repeatability & Intermediate)
  • Protocol: Analyze QC samples (Low, Med, High) in triplicate over 5 days.

  • Criteria: %RSD < 15% (or < 20% at LOQ).

Limit of Detection (LOD)
  • Method: Signal-to-Noise (S/N) approach.

  • Criteria: The concentration yielding S/N

    
     3:1 for the quantifier ion.
    

Part 4: Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating this specific NPS, ensuring no step is skipped in the characterization of the isomer.

ValidationWorkflow Start Start: Method Development Choice Select Methodology Start->Choice Direct Method A: Direct Injection (High Tailing Risk) Choice->Direct Screening only Deriv Method B: PFPA Derivatization (Recommended) Choice->Deriv Confirmatory Opt Optimization: Temp Program & Incubation Direct->Opt Deriv->Opt Val_Spec Validation 1: Specificity (Isomer Mix Injection) Opt->Val_Spec Decision_Iso Isomers Resolved (Rs > 1.5)? Val_Spec->Decision_Iso Val_Quant Validation 2: Quantitation (Linearity, LOD, Precision) Decision_Iso->Val_Quant Yes Fail Fail: Redesign Gradient or Stationary Phase Decision_Iso->Fail No Final Final Output: Valid SOP per ICH Q2(R1) Val_Quant->Final Fail->Opt

Caption: Figure 1: Step-wise validation decision tree emphasizing the critical 'Isomer Resolution' checkpoint required for this compound.

Part 5: Expected Mass Spectral Data (Reference)

When validating, compare your obtained spectra against these theoretical expectations for the PFPA derivative :

Fragment IonOriginDiagnostic Value
m/z 190

Derivatizing reagent marker (PFPA specific).
m/z 176

Base Peak. Loss of ethyl group (alpha cleavage) + loss of derivatizing group parts.
m/z 119

Perfluoroalkyl fragment.
m/z 91

Tropylium ion (indicates benzyl structure).

Note: The exact base peak for the PFPA derivative will depend on the specific fragmentation energy, but the loss of the ethyl chain (


) is the dominant mechanistic pathway for 1-propanamines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • SWGDRUG. (2019). Scientific Working Group for the Analysis of Seized Drugs Recommendations (Version 8.0). SWGDRUG.[1][4][5][6] Link

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations. Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Kranenburg, R. F., et al. (2019).[7] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International. Link (Demonstrates the difficulty of isomer differentiation).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(4-Sec-butylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do NOT dispose of 1-(4-Sec-butylphenyl)propan-1-amine down the drain. Do NOT mix this compound with acids, oxidizers, or anhydrides in a waste container.[1][2]

This compound is a primary amine with significant lipophilicity. It poses dual hazards: Corrosivity (pH > 12) and Acute Toxicity . The presence of the sec-butyl group increases its ability to penetrate the skin barrier compared to smaller amines.

Disposal Strategy: This material must be classified as Hazardous Organic Alkaline Waste . The preferred method of destruction is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is critical for safe handling.

PropertyDescriptionCritical Safety Implication
Chemical Structure Primary amine attached to a propyl chain with a para-sec-butyl phenyl group.The amine group is a strong base (nucleophile). The sec-butyl phenyl group adds lipophilicity, facilitating skin absorption.
Corrosivity High pH (likely >11.5 in solution).Causes irreversible skin burns and eye damage (Category 1C).
Reactivity Reacts exothermically with acids.Explosion Hazard: Mixing with strong acids in a closed container can generate sufficient heat and pressure to rupture the vessel.
Flammability Flash point likely >60°C but combustible.Classified as an organic solvent hazard if dissolved.
Waste Code (RCRA) D002 (Corrosive), potentially D001 (Ignitable).Must be manifested as hazardous waste.[1][3][4]

Pre-Disposal Treatment & Segregation[1]

The "Self-Validating" Safety Rule: Never assume a waste container is compatible. Always check the pH and organic/aqueous phase before adding new material.

A. Segregation Logic

You must segregate this compound from the following streams to prevent immediate chemical reactions:

  • Acids (Mineral or Organic): Reaction produces heat and ammonium salts.

  • Oxidizers (Peroxides, Nitrates): Reaction can lead to fire or explosion.

  • Anhydrides/Acid Chlorides: Violent reaction.

  • Halogenated Solvents: While often compatible, mixing amines with halogenated waste (like DCM) can sometimes lead to the formation of shock-sensitive salts or polymerization over long periods. Best practice: Keep in "Non-Halogenated Organic Bases".

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid aluminum or zinc containers (amines can corrode these metals).

  • Venting: Use a vented cap if the waste is freshly mixed or if there is any risk of off-gassing.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA standards (40 CFR 261) and general Laboratory Prudent Practices.

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and a lab coat. Work inside a fume hood.

  • Assess State: Is the material a pure liquid, a solid, or dissolved in a solvent?

Phase 2: Waste Stream Assignment

Follow the decision logic below to determine the correct waste container.

DisposalWorkflow cluster_warning CRITICAL CHECK Start Start: Assess Material State IsSolid Is it Solid? Start->IsSolid IsPureLiquid Is it Pure Liquid? IsSolid->IsPureLiquid No SolidBin Solid Waste Bin (Label: Toxic/Corrosive Solid) IsSolid->SolidBin Yes (Powder/Crystals) Dissolve Dissolve in compatible solvent (e.g., Ethanol or Methanol) IsPureLiquid->Dissolve Yes (Small Quantity) LiquidBin Liquid Waste Container (Label: Basic Organic Waste) IsPureLiquid->LiquidBin No (Large Quantity/Bulk) CheckPH Check pH of Destination Container (Must be > 7) Dissolve->CheckPH CheckPH->LiquidBin Compatible

Figure 1: Decision matrix for assigning the amine to the correct waste stream. Note the critical pH check to ensure compatibility.

Phase 3: Transfer & Labeling
  • Transfer: Pour the material slowly into the designated "Organic Base" container.

    • If neutralizing: While some protocols suggest neutralizing with dilute acid, this is not recommended for waste disposal by untrained personnel due to heat generation. It is safer to dispose of it as alkaline waste.

  • Rinsing: Triple rinse the empty original container with a compatible solvent (e.g., ethanol). Add the rinsate to the same waste container.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations).[5][6]

    • Hazard Checkboxes: [x] Corrosive [x] Toxic.

Emergency Contingencies: Spill Response

If a spill occurs outside the fume hood, immediate action is required to prevent respiratory irritation and skin burns.

SpillResponse Alert 1. Alert & Evacuate (Avoid breathing vapors) PPE 2. Don PPE (Resp. protection if outside hood) Alert->PPE Contain 3. Contain (Use absorbent pillows/socks) PPE->Contain Neutralize 4. Neutralize (Apply Citric Acid or spill kit) Contain->Neutralize Collect 5. Collect (Scoop into hazardous waste bag) Neutralize->Collect Clean 6. Decontaminate (Soap & Water wash) Collect->Clean

Figure 2: Workflow for managing a spill of this compound.

Spill Kit Requirement: Ensure your lab has a "Caustic/Base" spill kit available. This usually contains citric acid or a similar weak acid to neutralize the amine before cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Amines, General Toxicity. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.